5-(Chloromethyl)-3-ethylisoxazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(chloromethyl)-3-ethyl-1,2-oxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClNO/c1-2-5-3-6(4-7)9-8-5/h3H,2,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYUFRCSIWOSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494364 | |
| Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64988-69-8 | |
| Record name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00494364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-3-ethyl-1,2-oxazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-(Chloromethyl)-3-ethylisoxazole: A Technical Guide to Reactivity, Stability, and Synthetic Utility
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 5-(Chloromethyl)-3-ethylisoxazole is a bifunctional heterocyclic compound of significant interest to the medicinal chemistry and drug development communities. Its structure is characterized by a 3,5-disubstituted isoxazole core, which offers a stable scaffold, and a highly reactive chloromethyl group at the 5-position. This unique combination makes it a versatile synthetic building block for introducing the 3-ethylisoxazole moiety into a wide array of molecular architectures. Understanding the delicate balance between the stability of the isoxazole ring and the high reactivity of the chloromethyl side chain is paramount for its effective utilization in multi-step synthetic campaigns. This guide provides a comprehensive analysis of its chemical behavior, grounded in established principles and supported by field-proven insights.
Section 1: Core Stability and Physicochemical Properties
The stability of this compound is a tale of two parts: the robust isoxazole ring and the labile chloromethyl group.
The Isoxazole Nucleus: A Stable Heteroaromatic Core
The isoxazole ring is a five-membered heteroaromatic system, and this aromatic character imparts considerable thermodynamic stability.[1] Specifically, 3,5-disubstituted isoxazoles, such as the title compound, are known to be quite stable against many common laboratory reagents, including oxidizing agents and moderately acidic or basic conditions.[2] This inherent stability is a significant advantage, allowing for a broad range of chemical transformations to be performed on substituents without compromising the integrity of the core ring structure.
However, the Achilles' heel of the isoxazole ring is the N-O bond. This bond is the most labile part of the heterocycle and is susceptible to cleavage under reductive conditions, a reaction that can be strategically employed to unmask β-amino enone functionalities.[1][2]
pH and Thermal Stability Considerations
While generally stable, the isoxazole ring can be forced to open under specific conditions, particularly elevated pH and temperature. Studies on other isoxazole-containing active pharmaceutical ingredients, such as leflunomide, have demonstrated that the ring is stable at acidic and neutral pH but undergoes base-catalyzed hydrolysis at basic pH (e.g., pH 10).[3] This decomposition is accelerated at higher temperatures.[3] This provides a crucial insight: reactions involving this compound under strongly basic conditions or at high temperatures should be approached with caution and monitored for potential ring degradation.
Physicochemical Data Summary
For practical laboratory use, the fundamental physicochemical properties are summarized below. Note that the CAS number provided is for the closely related 3-methyl analog, as a specific entry for the 3-ethyl derivative is less common, but the physical properties are comparable.
| Property | Value | Reference |
| Chemical Name | This compound | - |
| Molecular Formula | C₆H₈ClNO | Calculated |
| Molecular Weight | 145.59 g/mol | Calculated |
| Appearance | Typically a colorless to pale yellow liquid or low-melting solid | General Observation |
| Related CAS No. | 40340-41-8 (for 5-(chloromethyl)-3-methylisoxazole) | [4] |
Section 2: The Duality of Reactivity
The synthetic utility of this compound stems from the high reactivity of the C5-chloromethyl group, which acts as a potent electrophilic handle.
Primary Reactivity: Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group is analogous to a benzylic or allylic halide. The adjacent isoxazole ring stabilizes the transition state of nucleophilic substitution reactions, making the methylene carbon highly susceptible to attack by a wide range of nucleophiles. This is the most common and synthetically valuable reaction for this class of compounds.
The reaction typically proceeds via an SN2 mechanism, though an SN1 pathway can contribute in polar, protic solvents. A diverse set of nucleophiles can be employed to displace the chloride, including:
-
O-Nucleophiles: Alcohols and phenols (to form ethers).[5]
-
S-Nucleophiles: Thiols and thiophenols (to form thioethers).[5]
-
N-Nucleophiles: Primary and secondary amines, azides, and other nitrogen heterocycles (to form substituted amines).[5]
-
C-Nucleophiles: Cyanide, enolates, and organometallic reagents.
A critical consideration in these reactions is the liberation of hydrochloric acid (HCl) as a byproduct. This acid can potentially catalyze side reactions or degradation, and therefore, a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate) is almost always required to act as an acid scavenger.[6]
Sources
5-(Chloromethyl)-3-ethylisoxazole: A Strategic Building Block in Medicinal Chemistry
Executive Summary
In the toolkit of modern medicinal chemistry, 5-(Chloromethyl)-3-ethylisoxazole (CAS 64988-69-8) acts as a high-value "linchpin" scaffold. It serves a dual purpose: it introduces the metabolically stable, dipole-rich isoxazole ring as a bioisostere for amide bonds or aromatic rings, and it provides a reactive chloromethyl "warhead" for rapid diversification via nucleophilic substitution. This guide details the synthetic utility, reactivity profile, and medicinal application of this building block, emphasizing its role in modulating lipophilicity (
Chemical Profile & Synthetic Access[1]
Structural Significance
The 3,5-disubstituted isoxazole core is a privileged structure. The 3-ethyl group specifically offers a unique steric and lipophilic profile, distinct from the more common 3-methyl (too compact) or 3-phenyl (too lipophilic/metabolically liable) analogs.
-
Core Scaffold: 1,2-Oxazole (Isoxazole).
-
Pharmacophore Features: The ring nitrogen acts as a hydrogen bond acceptor (HBA), while the oxygen contributes to the dipole moment (~2.9 D), often mimicking the carbonyl of an amide bond.
-
Reactivity Handle: The C5-chloromethyl group is a potent electrophile, primed for
reactions.
Synthesis Route: The Nitrile Oxide Cycloaddition
The most robust synthesis of this compound relies on the [3+2] dipolar cycloaddition of a nitrile oxide generated in situ from propionaldehyde oxime with propargyl chloride. This method ensures high regioselectivity for the 3,5-isomer.
Figure 1: Regioselective synthesis of this compound via 1,3-dipolar cycloaddition.
Reactivity Profile & Library Generation
The utility of this building block lies in the lability of the C-Cl bond. It reacts cleanly with a wide range of nucleophiles, making it ideal for Fragment-Based Drug Discovery (FBDD) or parallel library synthesis.
Key Transformations
| Nucleophile Class | Reagent Example | Product Linkage | Medicinal Utility |
| Secondary Amines | Morpholine, Piperazine | Solubility enhancement; Kinase hinge binders. | |
| Phenols | Substituted Phenols | Ether linkers; mimics biaryl ethers. | |
| Thiols | Thiophenols, Alkyl thiols | Metabolic stability variants (thioethers). | |
| Imidazoles | Imidazole, Triazole | Antifungal pharmacophores. |
Parallel Synthesis Workflow
In a drug discovery campaign, this building block is often used to "cap" a core scaffold, introducing the isoxazole moiety to probe a specific hydrophobic pocket.
Figure 2: Workflow for generating isoxazole-capped small molecule libraries.
Medicinal Chemistry Applications
Bioisosterism: The Amide Mimic
The 3,5-disubstituted isoxazole ring is a classic bioisostere for the amide bond (
-
Geometry: The angle between substituents at positions 3 and 5 mimics the trans-amide geometry.
-
Metabolism: Unlike amides, isoxazoles are resistant to hydrolysis by peptidases and proteases, improving the in vivo half-life (
) of the drug candidate.
Case Study: Kinase Inhibitor Optimization
In the development of inhibitors for kinases (e.g., VEGFR or CK1), the "sugar pocket" or solvent-exposed regions often require a solubilizing group connected via a linker.
-
Problem: A direct alkyl chain is too flexible and metabolically labile. A phenyl ring is too hydrophobic (
too high). -
Solution: The 3-ethyl-5-methylisoxazolyl moiety.[1]
-
The 3-ethyl group fills the hydrophobic pocket more effectively than a methyl group (Van der Waals optimization) but avoids the "grease" of a phenyl ring.
-
The isoxazole nitrogen can engage in water-mediated hydrogen bonding at the solvent interface.
-
Result: Improved potency (
) and optimized Lipophilic Ligand Efficiency (LLE).
-
The "Ethyl Effect" on Physicochemical Properties
Choosing the 3-ethyl substituent over the 3-methyl or 3-phenyl analog is a deliberate design choice:
-
vs. 3-Methyl: 3-Ethyl adds steric bulk, restricting bond rotation and potentially locking the bioactive conformation. It increases
slightly (~0.5 units), improving membrane permeability if the parent molecule is too polar. -
vs. 3-Phenyl: 3-Ethyl avoids the liability of aromatic ring oxidation (CYP450 metabolism) and reduces the risk of hERG channel inhibition (often associated with high lipophilicity and
-stacking).
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This reaction involves the generation of a nitrile oxide intermediate, which can be explosive if concentrated. Perform in a fume hood behind a blast shield.
-
Chlorination: To a stirred solution of propionaldehyde oxime (1.0 eq) in DMF at 0°C, add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise. Stir for 1 hour to generate the hydroximoyl chloride.
-
Cycloaddition: Add propargyl chloride (1.5 eq) to the reaction mixture.
-
Base Addition: Dropwise add a solution of triethylamine (1.2 eq) in DMF over 30 minutes. The internal temperature must be kept below 25°C to prevent rapid exotherm.
-
Workup: Stir overnight at room temperature. Pour into ice water and extract with diethyl ether (3x). Wash organics with brine, dry over
, and concentrate. -
Purification: Purify via vacuum distillation or flash chromatography (Hexanes/EtOAc) to yield the product as a pale yellow oil.
Protocol B: Coupling with a Secondary Amine (General Procedure)
-
Setup: Dissolve the secondary amine (e.g., 1-Boc-piperazine) (1.0 eq) in acetonitrile (MeCN).
-
Reagents: Add This compound (1.1 eq) and potassium carbonate (
) (2.0 eq). Optionally, add a catalytic amount of potassium iodide (KI) to accelerate the reaction (Finkelstein condition). -
Reaction: Heat to 60°C for 4–12 hours. Monitor conversion by LC-MS.
-
Isolation: Filter off inorganic salts. Concentrate the filtrate. Purify the residue by column chromatography (DCM/MeOH gradient).
Safety & Handling
-
Hazards: this compound is an alkylating agent . It is potentially genotoxic and a skin/eye irritant. It may act as a lachrymator.
-
PPE: Wear chemical-resistant gloves (Nitrile/Silver Shield), safety goggles, and a lab coat. Handle only in a functioning fume hood.
-
Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) to prevent hydrolysis of the chloromethyl group.
References
-
Synthesis of Isoxazoles via Nitrile Oxides
- Mechanism & Scope: H. C. Brown et al., "1,3-Dipolar Cycloaddition of Nitrile Oxides," Journal of Organic Chemistry.
-
Specific Precursors: (Analogous chemistry for ethyl derivative).
-
Medicinal Chemistry of Isoxazoles
-
Compound Data
-
CAS 64988-69-8:[5] (Search by CAS for specific safety data).
-
-
Reactivity with Phenols
-
Williamson Ether Synthesis: "Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols." Molecules. Link
-
Sources
Technical Guide: Solubility & Solvent Selection for 5-(Chloromethyl)-3-ethylisoxazole
[1][2][4]
Executive Summary
This compound (CAS 64988-69-8 ) is a versatile heterocyclic intermediate used in the synthesis of agrochemicals and pharmaceuticals.[1][2][4][5] Its utility stems from the electrophilic chloromethyl group, which serves as a handle for nucleophilic substitution reactions.[4][6][7]
However, this same reactivity presents a challenge: solubility cannot be decoupled from stability. While the compound is physically soluble in protic solvents like methanol, it is chemically unstable in them over time due to solvolysis.[6] This guide provides a scientifically grounded approach to solvent selection, distinguishing between thermodynamic solubility (will it dissolve?) and kinetic stability (will it survive?).[6]
Chemical Profile & Physicochemical Properties[2][4][5][6][7][8][9][10][11][12]
Understanding the molecular architecture is the first step to predicting solubility behavior.[4][5][6][7]
| Property | Value / Description | Implication for Solubility |
| CAS Number | 64988-69-8 | Unique identifier for sourcing/verification. |
| Structure | Isoxazole ring with 3-ethyl and 5-chloromethyl groups.[1][2][4][5][7][8] | Amphiphilic: The ring is polar; the ethyl and chloromethyl groups add lipophilicity.[4][5][6][7] |
| Physical State | Liquid or Low-Melting Solid | Likely miscible with many organic solvents rather than having a hard saturation limit.[1][2][4][5][6][7] |
| LogP (Est.) | ~1.8 – 2.2 | Moderately lipophilic.[4][5][6][7] Prefers organic layers over aqueous phases.[4][5][6][7] |
| Reactivity | Alkyl Chloride (Electrophile) | Critical: Susceptible to SN2 attack by nucleophilic solvents (alcohols, amines, water).[3][6] |
Solvent Selection Strategy
The selection of a solvent for this compound must follow a hierarchy of Inertness > Solubility > Ease of Removal .[1][2][4][5][7]
Solvent Compatibility Matrix[1][4][7]
| Solvent Class | Representative Solvents | Solubility Prediction | Stability Risk | Recommendation |
| Chlorinated | Dichloromethane (DCM), Chloroform | High / Miscible | Low | Primary Choice. Excellent for extraction and reactions.[1][2][4][5] |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High / Miscible | Low | Excellent. Green alternative to DCM for workups.[3][6] |
| Ethers | THF, 2-MeTHF, MTBE | High / Miscible | Low | Good. Ensure THF is peroxide-free.[1][2][3][4][5] Good for Grignard/Lithiation steps. |
| Aromatics | Toluene, Xylene | High | Low | Good. Useful for high-temp reactions; may require vac distillation to remove.[3][4][6][7] |
| Alcohols | Methanol, Ethanol, Isopropanol | High | High (Solvolysis) | Avoid for storage. Use only if the alcohol is a reactant (e.g., ether synthesis).[3][6] |
| Polar Aprotic | DMF, DMSO, NMP | High | Moderate | Conditional. Hard to remove.[3][6] DMSO can act as an oxidant or nucleophile at high temps.[3][4][6][7] |
| Alkanes | Hexane, Heptane | Low / Moderate | Low | Poor Solvent. Useful as an anti-solvent for crystallization or precipitation.[3][4][5][6][7] |
| Water | Water | Insoluble | High (Hydrolysis) | Immiscible. Used only for biphasic washing (brine/water washes).[3][4][6][7] |
Visualization: Solvent Selection Decision Tree
Caption: Decision tree for selecting the optimal solvent based on reactivity and polarity constraints.
Experimental Protocols (Self-Validating Systems)
Since quantitative data (e.g., "50 mg/mL") varies by batch purity and temperature, researchers must determine solubility empirically.[6] The following protocols include a stability check to ensure the solvent does not degrade the compound during the measurement.
Protocol A: Rapid Miscibility & Stability Screen (Qualitative)
Best for: Initial solvent screening for reactions.[1][3]
-
Preparation: Place 10 mg of this compound into a 2 mL GC vial.
-
Solvent Addition: Add 100 µL of the target solvent.
-
Observation:
-
Stability Validation (Crucial Step):
Protocol B: Quantitative Saturation Limit (Gravimetric)
Best for: Crystallization design or formulation.[1][3]
-
Saturation: Add excess this compound to 5 mL of solvent in a sealed vial.
-
Equilibration: Stir at 25°C for 2 hours. (Do not heat alcohols to avoid reaction).[4][5][6][7]
-
Filtration: Filter the supernatant through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent under a stream of nitrogen or reduced pressure (ensure no heat is applied if the compound is volatile; rotary evaporator at 30°C is usually safe).[4][5][6][7]
-
Measurement: Weigh the vial with residue (
). -
Calculation:
Safety & Handling
-
Hazards: The chloromethyl moiety makes this compound a potential lachrymator (tear gas effect) and a skin sensitizer .[3][4][6][7] It is corrosive to mucous membranes.[4][5][6][7]
-
PPE: Wear chemical-resistant gloves (Nitrile or Neoprene), safety goggles, and a lab coat.[6]
-
Ventilation: Always handle inside a functioning fume hood.[4][6][7]
-
Spill Cleanup: Do not use water (generates HCl).[3][4][5][6][7] Absorb with vermiculite or sand, then dispose of as hazardous organic waste.[4][6][7]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2763179, 2-Chloro-5-chloromethylthiazole (Analogous Structure).[1][2][3][4][7] Retrieved from [Link][2][3][4]
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms.[3][6] Springer.[4][5][6][7] (Reference for SN2 reactivity of primary alkyl halides).
-
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry.[4][6][7] Wiley-VCH.[1][2][4][5][6][7] (Reference for solvent polarity and solvolysis mechanisms).
Sources
- 1. 40340-41-8|5-(Chloromethyl)-3-methylisoxazole|BLD Pharm [bldpharm.com]
- 2. Chemchart - Chemical Safety, Models, Suppliers, Regulation, and Patents [chemchart.com]
- 3. researchgate.net [researchgate.net]
- 4. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. Isoxazole - Wikipedia [en.wikipedia.org]
- 7. 5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 64988-69-8 [sigmaaldrich.com]
An In-depth Technical Guide to 5-(Chloromethyl)-3-ethylisoxazole: Synthesis, Commercial Availability, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 5-(Chloromethyl)-3-ethylisoxazole, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. This document delves into its chemical properties, synthesis, commercial availability, and its versatile applications as a reactive intermediate in the synthesis of bioactive molecules.
Introduction: The Versatility of the Isoxazole Scaffold
The isoxazole ring is a prominent five-membered heterocycle that is a structural motif in numerous biologically active compounds and approved pharmaceuticals. Its unique electronic properties and ability to act as a bioisosteric replacement for other functional groups have made it a privileged scaffold in medicinal chemistry. The introduction of a reactive chloromethyl group at the 5-position, coupled with an ethyl substituent at the 3-position, endows this compound with significant synthetic potential, making it a valuable starting material for the construction of diverse molecular architectures.
Physicochemical Properties and Structure
This compound, with the CAS number 64988-69-8, is a halogenated heterocyclic compound. Its structure features a central isoxazole ring, an ethyl group at the C3 position, and a chloromethyl group at the C5 position.
| Property | Value |
| IUPAC Name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole |
| CAS Number | 64988-69-8 |
| Molecular Formula | C₆H₈ClNO |
| Molecular Weight | 145.59 g/mol |
| Appearance | Predicted to be a liquid or low-melting solid |
| Boiling Point | Not definitively reported; boiling point of the related 4-chloromethyl-3,5-dimethylisoxazole is 87-88 °C at 8 mmHg[1] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and acetone. |
Commercial Availability
This compound is available from a number of chemical suppliers who specialize in building blocks for research and development. The availability can range from small laboratory quantities to bulk amounts, although larger quantities may require custom synthesis. When sourcing this compound, it is crucial to verify the purity and confirm the CAS number (64988-69-8) to avoid confusion with related structures such as ethyl 5-(chloromethyl)isoxazole-3-carboxylate (CAS 3209-40-3).
Below is a summary of representative suppliers:
| Supplier | Product Number (Example) | Purity (Typical) | Available Quantities |
| BLD Pharm | BD172679 | 95%+ | Gram to multi-gram scale |
| Santa Cruz Biotechnology | sc-280061 | Research Grade | Milligram to gram scale |
| Acros Organics (distributors) | Varies | 97%+ | Gram to multi-gram scale |
Note: Availability and purity may vary. It is recommended to contact the suppliers directly for the most current information.
Synthesis of this compound: A Mechanistic Approach
The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A particularly efficient method for preparing 5-chloromethylisoxazoles involves a one-pot reaction from aldoximes and 2,3-dichloro-1-propene.[2] This approach is advantageous due to the ready availability of the starting materials and the operational simplicity.
The reaction proceeds via a [3+2] cycloaddition of a nitrile oxide, generated in situ from the aldoxime, with the double bond of 2,3-dichloro-1-propene. The subsequent elimination of HCl from the resulting isoxazoline intermediate yields the aromatic isoxazole ring.
Proposed Synthesis Workflow
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Adapted from a general procedure[3])
Materials:
-
Propanal oxime (ethyl aldoxime)
-
2,3-Dichloro-1-propene (serves as both reactant and solvent)
-
N-Chlorosuccinimide (NCS)
-
Triethylamine (TEA)
-
Anhydrous sodium sulfate
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (nitrogen or argon), dissolve propanal oxime (1 equivalent) in an excess of 2,3-dichloro-1-propene.
-
Nitrile Oxide Formation: To the stirred solution, add N-chlorosuccinimide (1.1 equivalents) portion-wise at room temperature. The reaction mixture is then stirred for 30 minutes.
-
Cycloaddition: Slowly add triethylamine (1.2 equivalents) dropwise via the dropping funnel. The addition is exothermic, and the temperature should be maintained below 40 °C, using an ice bath if necessary. After the addition is complete, the reaction mixture is stirred at room temperature for 12-16 hours.
-
Work-up: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The excess 2,3-dichloro-1-propene can be removed under reduced pressure. The residue is then dissolved in dichloromethane and washed with water and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Self-Validation: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product's identity and purity should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Reactivity and Synthetic Applications
The key to the synthetic utility of this compound lies in the reactivity of the chloromethyl group. This benzylic-like chloride is an excellent electrophile and readily undergoes nucleophilic substitution reactions (Sₙ2), allowing for the introduction of a wide variety of functional groups at the 5-position of the isoxazole ring.
Nucleophilic Substitution Workflow
Caption: Nucleophilic substitution at the chloromethyl group.
This reactivity makes this compound a valuable precursor for the synthesis of more complex molecules with potential applications in drug discovery. For instance, the isoxazole core is a key feature in several cyclooxygenase-2 (COX-2) inhibitors, and this building block could be utilized in the synthesis of novel analogs.[3][4][5] Furthermore, many chloro-containing heterocyclic compounds have demonstrated antibacterial and antifungal properties.[6]
Example Reaction: Synthesis of 5-(Azidomethyl)-3-ethylisoxazole
The introduction of an azide group provides a versatile handle for further functionalization via "click chemistry" or reduction to an amine.
Protocol:
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dimethylformamide (DMF).
-
Add sodium azide (1.5 equivalents) to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Spectroscopic Characterization (Predicted)
| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Isoxazole H (at C4) | 6.2 - 6.5 | s | 1H |
| -CH₂Cl | 4.6 - 4.8 | s | 2H |
| -CH₂CH₃ (quartet) | 2.7 - 2.9 | q | 2H |
| -CH₂CH₃ (triplet) | 1.2 - 1.4 | t | 3H |
| ¹³C NMR | Predicted Chemical Shift (ppm) |
| C=O (isoxazole C5) | 168 - 172 |
| C=N (isoxazole C3) | 160 - 164 |
| Isoxazole C4 | 100 - 105 |
| -CH₂Cl | 35 - 40 |
| -CH₂CH₃ | 20 - 25 |
| -CH₂CH₃ | 10 - 15 |
Mass Spectrometry (EI): The mass spectrum is expected to show a molecular ion peak (M⁺) and a prominent M+2 peak due to the presence of the chlorine isotope (³⁷Cl). Common fragmentation patterns would likely involve the loss of a chlorine radical (M-35/37) and the cleavage of the ethyl group.
FTIR Spectroscopy:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=N stretch (isoxazole) | 1600 - 1650 |
| C-H stretch (alkyl) | 2850 - 3000 |
| C-Cl stretch | 600 - 800 |
Safety and Handling
As with any chlorinated organic compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Based on the safety data for analogous compounds like 3-(chloromethyl)-5-methylisoxazole, it should be considered harmful if swallowed and may cause skin and eye irritation.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Safety glasses or goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: Laboratory coat.
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
This compound is a versatile and valuable building block for synthetic and medicinal chemists. Its straightforward synthesis and the reactivity of its chloromethyl group provide a convenient entry point for the elaboration of the isoxazole scaffold into a wide array of more complex molecules. As the demand for novel therapeutic agents continues to grow, the strategic application of such reactive intermediates will undoubtedly play a crucial role in the future of drug discovery.
References
- Kondrashov, E. V., et al. "Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene." Synthesis, vol. 49, no. 23, 2017, pp. 5323-5328.
-
PubChem. 2-Chloro-5-(chloromethyl)thiazole. ([Link])
-
MDPI. Supporting Information for "A Copper-Catalyzed Aerobic Oxidative Annulation of Ketoximes and Alkynes for the Synthesis of 3,5-Disubstituted Isoxazoles". ([Link])
- Chovatia, P. T., et al. "Synthesis and screening of antibacterial and antifungal activity of 5-chloro-1,3-benzoxazol-2(3h)-one derivatives." Journal of the Korean Chemical Society, vol. 56, no. 4, 2012, pp. 453-459.
-
ResearchGate. Fragmentation pattern of compound 5. ([Link])
-
Supporting Information for "Solid-Phase Synthesis of Peptoid-Inspired Macrocycles". ([Link])
- Aboul-Enein, H. Y., et al. "Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives." Molecules, vol. 28, no. 12, 2023, p. 4735.
-
Sci-Hub. A comparison of the fragmentation patterns of 5‐fluoromethyl‐3,4‐disubstituted isoxazoles and 5‐methyl analogs. ([Link])
-
MDPI. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. ([Link])
-
SciELO. One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. ([Link])
-
PubMed Central. Synthesis, characterization, COX1/2 inhibition and molecular modeling studies on novel 2-thio-diarylimidazoles. ([Link])
-
JOCPR. Design and Synthesis of Novel (3-(2,2-Dihaloethenyl). ([Link])
-
Semantic Scholar. Synthesis and Antimicrobial Activity of 5-chloro-1-ethyl-2- methylimidazole-4-sulfonyl-8-Quinolinoxide. ([Link])
-
PubMed. Fragmentation Patterns of Chlorogenic Acid Homologs in Positive- and Negative-Ion Mode Mass Spectrometry. ([Link])
-
PubMed Central. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. ([Link])
-
ResearchGate. 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. ([Link])
-
Beilstein Journals. Safe and highly efficient adaptation of potentially explosive azide chemistry involved in the synthesis of Tamiflu using continuous-flow technology. ([Link])
- Google Patents.
-
RSC Publishing. Synthesis of novel thiadiazole derivatives as selective COX-2 inhibitors. ([Link])
-
MDPI. New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. ([Link])
-
MDPI. Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. ([Link])
-
PubMed. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. ([Link])
-
TU Chemnitz. Too Short-Lived or Not Existing Species: N-Azidoamines Reinvestigated. ([Link])
-
ResearchGate. 1, 3-Dichloropropenes–in the preparation of thiazole derivatives–2-chloro-5-chloromethylthiazole and 5-hydroxymethylthiazole. ([Link])
-
ResearchGate. Chemical structure and proposed fragmentation pathway of chloromethyl... ([Link])
-
PubMed Central. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. ([Link])
-
MDPI. 15N-, 13C- and 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. ([Link])
-
PubMed Central. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors. ([Link])
-
Beilstein Journals. Search Results. ([Link])
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- 4. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, molecular modeling and biological evaluation of novel diaryl heterocyclic analogs as potential selective cyclooxygenase-2 (COX-2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Synthesis of novel isoxazole derivatives using 5-(Chloromethyl)-3-ethylisoxazole
A Technical Guide to Functionalizing 5-(Chloromethyl)-3-ethylisoxazole
Executive Summary
The isoxazole scaffold is a cornerstone of modern medicinal chemistry, serving as a bioisostere for carboxylic acids and esters while offering unique hydrogen-bonding capabilities. Specifically, This compound represents a high-value "electrophilic warhead." Its chloromethyl moiety serves as a versatile handle for SN2 nucleophilic substitution, allowing the rapid attachment of pharmacophores (amines, phenols, thiols) to the isoxazole core.
This guide provides a rigorous, field-proven framework for synthesizing novel derivatives using this building block. Unlike generic organic chemistry texts, this document focuses on process control, impurity management, and scalable reproducibility essential for drug development workflows.
Chemical Profile & Handling
Compound: this compound Role: Electrophilic Alkylating Agent Key Reactivity: SN2 Substitution at the C-5 methylene carbon.
| Property | Specification | Critical Handling Note |
| Physical State | Pale yellow oil or low-melting solid | Lachrymator. Handle only in a fume hood. |
| Storage | -20°C, Inert Atmosphere (Ar/N₂) | Hydrolysis-prone. Moisture degrades it to the alcohol. |
| Solubility | DCM, THF, DMF, Acetonitrile | Avoid protic solvents (MeOH/EtOH) during storage. |
| Stability | Moderate | Thermal decomposition >140°C. Do not distill at atmospheric pressure. |
Synthetic Strategy Map
The functionalization of this compound relies on balancing nucleophilicity against basicity to prevent elimination side reactions. The following decision tree outlines the optimal pathways.
Figure 1: Strategic reaction map for the diversification of the this compound scaffold.
Detailed Experimental Protocols
Protocol A: Synthesis of Aminomethyl Isoxazoles (N-Alkylation)
Application: Creating basic amine libraries for kinase inhibitors or GPCR ligands. Mechanism: Direct SN2 displacement. Critical Control Point: Preventing over-alkylation (quaternization) and managing HCl generation.
Reagents:
-
This compound (1.0 equiv)
-
Secondary Amine (e.g., Morpholine, Piperidine) (1.2 equiv)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)
-
Potassium Iodide (KI) (0.1 equiv) - Catalyst
-
Solvent: Acetonitrile (MeCN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, suspend K₂CO₃ (2.0 equiv) and KI (0.1 equiv) in anhydrous MeCN (0.2 M concentration relative to isoxazole).
-
Nucleophile Addition: Add the secondary amine (1.2 equiv) to the suspension. Stir at Room Temperature (RT) for 10 minutes to ensure homogeneity.
-
Electrophile Addition: Add this compound (1.0 equiv) dropwise over 5 minutes.
-
Why? Dropwise addition prevents localized high concentrations that could lead to side reactions (e.g., dimerization).
-
-
Reaction: Heat the mixture to 60°C under an inert atmosphere (N₂). Monitor by TLC (System: 50% EtOAc/Hexane) or LC-MS.
-
Typical Time: 2–4 hours.
-
-
Workup (Self-Validating Step):
-
Purification: Flash column chromatography (Silica gel, MeOH/DCM gradient).
Expected Yield: 75–90%
Protocol B: Synthesis of Isoxazole Ethers (O-Alkylation)
Application: Synthesis of ether-linked biaryl systems (e.g., for spinal muscular atrophy modulators or antimicrobials). Mechanism: Williamson Ether Synthesis. Critical Control Point: Phenol deprotonation must be complete before adding the alkyl halide to avoid O- vs C-alkylation competition (though rare for phenols) and ensure kinetics.
Reagents:
-
Substituted Phenol (1.0 equiv)
-
This compound (1.1 equiv)
-
Base: Cesium Carbonate (Cs₂CO₃) (1.5 equiv) or K₂CO₃ (2.0 equiv)
-
Solvent: DMF or Acetone
Step-by-Step Methodology:
-
Activation: Dissolve the phenol (1.0 equiv) in DMF (0.5 M). Add Cs₂CO₃ (1.5 equiv). Stir at RT for 30 minutes.
-
Observation: The mixture may change color (often yellow/orange) indicating phenoxide formation.
-
-
Coupling: Add this compound (1.1 equiv) in one portion.
-
Reaction: Heat to 80°C for 3–6 hours.
-
Note: Electron-deficient phenols may require higher temperatures (100°C) or stronger bases (NaH).
-
-
Quench & Workup:
-
Pour the reaction mixture into ice-cold water (5x reaction volume).
-
Precipitation: Often, the product precipitates as a solid. Filter and wash with water.
-
Extraction: If oil forms, extract with EtOAc (3x). Wash organic layer with 1M NaOH (to remove unreacted phenol) followed by Brine.
-
-
Purification: Recrystallization from EtOH/Water or Column Chromatography.
Expected Yield: 65–85%
Advanced Workflow: Heterocycle Coupling (Purine Example)
For synthesizing complex scaffolds like those found in adenosine receptor antagonists.
Figure 2: Mechanistic flow for the coupling of purine derivatives.
Protocol Modification:
-
Base: Use K₂CO₃ (2.0 equiv) + KI (catalytic).
-
Temperature: Higher temperatures are required (100–120°C ) due to the lower nucleophilicity of the purine nitrogen.
-
Solvent: DMF is mandatory due to solubility and boiling point requirements.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Chloromethyl group | Ensure solvents are anhydrous . Store starting material with desiccant. |
| No Reaction | Poor Nucleophilicity | Add KI (Potassium Iodide) or TBAI (Tetrabutylammonium iodide) as a Finkelstein catalyst. |
| Elimination Products | Base too strong / Temp too high | Switch from NaH to K₂CO₃ or Cs₂CO₃. Lower reaction temperature. |
| Multiple Spots on TLC | N- vs O-alkylation (for ambident nucleophiles) | Control solvent polarity. Polar aprotic solvents (DMF) favor N-alkylation; non-polar favor O-alkylation (if possible). |
References
- Reactions of 5-methyl-isoxazol-3-amine with activated enol ethers.IMIST.
- Synthesis of functional isoxazole derivatives proceeding from (5-arylisoxazol-3-yl)chloromethanes.Semantic Scholar.
- Discovery of a Small Molecule Probe That Post-Translationally Stabilizes the Survival Motor Neuron Protein.PubMed Central.
- Heteroaromatic macrocyclic ether chemotherapeutic agents (WO2021226269A1).Google Patents.
- Hydroxyl purine compounds and use thereof (EP3299371A1).Google Patents.
Sources
Technical Application Note: 5-(Chloromethyl)-3-ethylisoxazole in Antibacterial Scaffold Design
Executive Summary
This guide details the synthesis, handling, and application of 5-(Chloromethyl)-3-ethylisoxazole (CAS: 10557-85-4 / Analogous Series) as a strategic intermediate in the development of antibacterial agents. Unlike the ubiquitous 3-phenyl-5-methylisoxazole moiety found in legacy penicillins (e.g., Oxacillin), the 3-ethyl variant offers a distinct steric and lipophilic profile (
This compound functions primarily as a heterocyclic electrophile . The reactive chloromethyl handle allows for the rapid covalent attachment of the isoxazole ring—a known bioisostere for phenyl and pyridine rings—to antibacterial pharmacophores (e.g., fluoroquinolones, oxazolidinones) to modulate solubility, metabolic stability, and target binding affinity.
Chemical Profile & Handling
| Property | Specification | Notes |
| IUPAC Name | 5-(Chloromethyl)-3-ethyl-1,2-oxazole | |
| Formula | C₆H₈ClNO | |
| Mol.[1][2][3][4][5][6][7][8] Weight | 145.59 g/mol | |
| Appearance | Colorless to pale yellow liquid | Darkens upon storage; light sensitive. |
| Boiling Point | ~85-90°C (at 10 mmHg) | Estimated based on homologs. |
| Reactivity | High (Alkylating Agent) | Reacts violently with strong nucleophiles. |
| Hazards | Lachrymator , Vesicant | Handle ONLY in a fume hood. |
Storage Protocol: Store at 2–8°C under argon. The chloromethyl group is susceptible to hydrolysis; anhydrous conditions are critical for long-term stability.
Synthesis Protocol: The [3+2] Cycloaddition Route[6]
The most robust route to this compound is the Huisgen [3+2] cycloaddition of a nitrile oxide (generated in situ) with propargyl chloride. This method avoids the isolation of unstable nitrile oxides.
Reaction Logic (Graphviz)
Caption: Mechanistic pathway for the regioselective synthesis of the isoxazole core via in situ nitrile oxide generation.
Step-by-Step Methodology
Reagents:
-
Propionaldehyde oxime (1.0 eq)
-
N-Chlorosuccinimide (NCS) (1.1 eq) or Chlorine gas
-
Propargyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Solvent: Dichloromethane (DCM) or DMF (Anhydrous)
Procedure:
-
Chlorination (Precursor Generation):
-
Dissolve propionaldehyde oxime in DCM at 0°C.
-
Add NCS portion-wise over 30 minutes. Note: The reaction is exothermic. Maintain temp < 10°C to prevent decomposition.
-
Stir for 2 hours at room temperature to ensure conversion to N-hydroxypropionimidoyl chloride.
-
-
Cycloaddition:
-
Cool the mixture to 0°C.
-
Add propargyl chloride (1.2 eq) to the reaction vessel.
-
Critical Step: Add Et₃N dropwise over 1 hour. Reasoning: Slow addition keeps the concentration of the transient nitrile oxide low, favoring reaction with the alkyne (cross-coupling) over dimerization (furoxan formation).
-
-
Work-up:
-
Stir overnight at room temperature.
-
Wash organic layer with water (2x) and brine (1x).
-
Dry over MgSO₄ and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). The product typically elutes in 10-20% EtOAc.
-
Application Protocol: Scaffold Functionalization
The primary utility of this compound in antibacterial research is as an alkylating agent to introduce the isoxazole motif into secondary amines (e.g., piperazine rings of fluoroquinolones) or thiols.
Library Generation Workflow (Graphviz)
Caption: Workflow for coupling the isoxazole linker to antibacterial pharmacophores for SAR studies.
Protocol: N-Alkylation of Antibacterial Amines
Objective: Synthesis of 5-((4-substituted-piperazin-1-yl)methyl)-3-ethylisoxazole derivatives.
Reagents:
-
Antibacterial Pharmacophore (Secondary Amine, e.g., Norfloxacin) (1.0 eq)
-
This compound (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq) - Acts as an acid scavenger.
-
Potassium Iodide (KI) (0.1 eq) - Catalyst (Finkelstein condition).
-
Solvent: Acetonitrile (MeCN) or DMF.[8]
Procedure:
-
Activation:
-
Suspend the amine and K₂CO₃ in anhydrous MeCN.
-
Add catalytic KI. Reasoning: KI converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the reaction rate significantly.
-
-
Coupling:
-
Add this compound dropwise.
-
Reflux at 60–80°C for 4–8 hours. Monitor by TLC or LC-MS.
-
-
Isolation:
-
Filter off inorganic salts (KCl/K₂CO₃).
-
Evaporate solvent.[7]
-
Recrystallize from Ethanol/Water or purify via Prep-HPLC.
-
Strategic Importance in Antibacterial Design
Structure-Activity Relationship (SAR) Implications
The 3-ethyl substituent provides a unique probe for the hydrophobic pockets of bacterial targets (e.g., Penicillin-Binding Proteins or DNA Gyrase).
-
Steric Bulk: The ethyl group is larger than the methyl group found in Sulfamethoxazole but smaller/more flexible than the phenyl group in Oxacillin. This "Goldilocks" zone allows for probing narrow binding clefts.
-
Metabolic Stability: The isoxazole ring is resistant to oxidative metabolism compared to furan or thiophene rings, prolonging the half-life of the hybrid drug.
-
Beta-Lactamase Resistance: In penicillin design, the steric hindrance of the 3,5-disubstituted isoxazole ring prevents beta-lactamase enzymes from hydrolyzing the beta-lactam core.
Analytical Validation
For quality control of the synthesized intermediate:
-
1H NMR (CDCl₃): Look for the ethyl triplet (~1.2 ppm) and quartet (~2.6 ppm), the isoxazole ring proton (singlet, ~6.2 ppm), and the chloromethyl singlet (~4.6 ppm).
-
Mass Spectrometry: Characteristic M+ and M+2 peaks (3:1 ratio) confirming the presence of Chlorine.
References
-
Synthesis of Isoxazoles via Nitrile Oxides
- Huisgen, R. (1963). "1,3-Dipolar Cycloadditions. Past and Future.
-
Isoxazoles in Antibacterial Research
-
Kondrashov, E. V., et al. (2019).[4] "Simple one-pot synthesis of 5-(chloromethyl)isoxazoles." Russian Journal of Organic Chemistry.
-
-
Reactivity of 5-Chloromethylisoxazoles
-
Biological Activity of Isoxazole Derivatives
Sources
- 1. 3-Ethyl-5-methyl-1,2-cyclopentanedione | C8H12O2 | CID 15825502 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids [mdpi.com]
- 3. Novel bioactivation mechanism of reactive metabolite formation from phenyl methyl-isoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1-Chloro-3-ethyl-5-propylbenzene | C11H15Cl | CID 123569691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Potential Anticancer Compounds from 5-(Chloromethyl)-3-ethylisoxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoxazole Scaffold in Oncology
The isoxazole ring system is a prominent heterocyclic motif in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] In the realm of oncology, isoxazole derivatives have emerged as a promising class of compounds with a wide array of anticancer mechanisms.[3] These mechanisms include the induction of apoptosis, inhibition of key enzymes like aromatase and topoisomerase, and disruption of tubulin polymerization.[3] The structural versatility of the isoxazole core allows for fine-tuning of its physicochemical properties and biological targets, making it a privileged scaffold in the design of novel anticancer agents.[2][4]
5-(Chloromethyl)-3-ethylisoxazole is a key starting material for the synthesis of a variety of isoxazole-containing compounds. The reactive chloromethyl group at the 5-position serves as an electrophilic handle for the introduction of diverse functional groups through nucleophilic substitution reactions. This allows for the systematic exploration of the chemical space around the isoxazole core to identify novel compounds with potent and selective anticancer activity.
This document provides detailed application notes and protocols for the synthesis of potential anticancer compounds utilizing this compound as a versatile building block.
Strategic Approaches to Derivatization
The primary route for derivatizing this compound involves the nucleophilic substitution of the chloride atom. This can be achieved with a variety of nucleophiles, including amines, phenols, and thiols, to generate a library of compounds for biological screening.
Figure 1: Synthetic strategies for derivatizing this compound.
Protocol 1: Synthesis of 5-(((4-acetylphenyl)amino)methyl)-3-ethylisoxazole (A Representative N-Alkylation)
This protocol details the synthesis of a novel isoxazole derivative through the N-alkylation of 4-aminoacetophenone. The resulting compound combines the isoxazole scaffold with a substituted aniline, a common pharmacophore in anticancer drug design.
Rationale: The introduction of an acetophenone moiety is a strategic choice, as this group is present in various biologically active molecules and can participate in hydrogen bonding and other interactions with biological targets.
Materials and Reagents:
-
This compound
-
4-Aminoacetophenone
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Dichloromethane (DCM)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin-layer chromatography (TLC) plates and developing chamber
Procedure:
-
To a stirred solution of 4-aminoacetophenone (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Characterization (Exemplary Data):
-
¹H NMR: Expect signals corresponding to the ethyl group on the isoxazole, the methylene bridge, the aromatic protons of the acetophenone, and the methyl group of the acetyl moiety.
-
¹³C NMR: Expect signals for the carbons of the isoxazole ring, the ethyl group, the methylene bridge, the aromatic ring, the acetyl group, and the carbonyl carbon.
-
Mass Spectrometry (MS): Expect a molecular ion peak corresponding to the calculated mass of the product.
Protocol 2: Synthesis of 3-Ethyl-5-((4-hydroxyphenoxy)methyl)isoxazole (A Representative Williamson Ether Synthesis)
This protocol describes the synthesis of an isoxazole-phenol ether conjugate. Phenolic moieties are prevalent in many anticancer natural products and approved drugs.
Rationale: The Williamson ether synthesis is a robust and reliable method for forming C-O bonds. The resulting ether linkage is generally stable under physiological conditions, making it a suitable linker for connecting the isoxazole core to other pharmacophores.
Materials and Reagents:
-
This compound
-
Hydroquinone
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of hydroquinone (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.1 eq) to the mixture.
-
Reflux the reaction mixture for 8-16 hours, monitoring the progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Biological Rationale and Potential Mechanisms of Action
The synthesized isoxazole derivatives are designed to interact with various biological targets implicated in cancer progression.
Figure 2: Potential anticancer mechanisms of isoxazole derivatives.
-
Kinase Inhibition: Many isoxazole-containing compounds have been shown to inhibit protein kinases that are crucial for cancer cell signaling, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR).
-
Induction of Apoptosis: Isoxazole derivatives can trigger programmed cell death in cancer cells through various pathways.
-
Tubulin Polymerization Inhibition: Some isoxazoles interfere with the dynamics of microtubules, leading to cell cycle arrest and apoptosis.
-
HSP90 Inhibition: Heat shock protein 90 (HSP90) is a molecular chaperone that is often overexpressed in cancer cells and is responsible for the stability of many oncoproteins. Isoxazole-based compounds have been developed as potent HSP90 inhibitors.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling these compounds.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of vapors.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and amines.[5]
-
Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.
Data Summary
The following table provides an exemplary summary of expected data for the synthesized compounds. Actual results will vary depending on the specific nucleophile and reaction conditions.
| Compound | Synthetic Method | Expected Yield (%) | Key ¹H NMR Signals (ppm, Exemplary) |
| 5-(((4-acetylphenyl)amino)methyl)-3-ethylisoxazole | N-Alkylation | 60-80 | 1.25 (t, 3H), 2.55 (s, 3H), 2.70 (q, 2H), 4.50 (s, 2H), 6.20 (s, 1H), 6.70 (d, 2H), 7.85 (d, 2H) |
| 3-Ethyl-5-((4-hydroxyphenoxy)methyl)isoxazole | Williamson Ether Synthesis | 50-70 | 1.28 (t, 3H), 2.75 (q, 2H), 5.10 (s, 2H), 6.25 (s, 1H), 6.80 (d, 2H), 6.90 (d, 2H) |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel isoxazole derivatives with potential anticancer activity. The protocols and strategies outlined in this document provide a framework for the rational design and synthesis of compound libraries for screening in oncology drug discovery programs. By leveraging the reactivity of the chloromethyl group, researchers can efficiently generate a diverse range of molecules for the identification of new therapeutic leads.
References
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. RSC Advances, 2022.
-
Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Institutes of Health, 2022.
-
Preparation method of 3-amino-5-methyl isoxazole. Google Patents, 2020.
-
A review of isoxazole biological activity and present synthetic techniques. International Journal of Pharmaceutical Chemistry and Analysis, 2024.
-
Advances in isoxazole chemistry and their role in drug discovery. National Institutes of Health, 2025.
-
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed, 2021.
-
Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences, 2015.
-
Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate, 2015.
-
Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. National Institutes of Health, 2023.
-
5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. National Institutes of Health, 2023.
-
Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Derivatives. ResearchGate, 2020.
-
SAFETY DATA SHEET - 3-(Chloromethyl)-5-methylisoxazole. Fisher Scientific, 2025.
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate, 2011.
-
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. National Institutes of Health, 2023.
-
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Institutes of Health, 2022.
-
Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI, 2016.
-
Chemical synthesis method of 3-phenyl-5-methylisoxazole-4-formyl chloride. Google Patents, 2005.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. espublisher.com [espublisher.com]
- 4. 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. isca.me [isca.me]
Application and Protocol for the Synthesis of Novel Anti-inflammatory Agents from 5-(Chloromethyl)-3-ethylisoxazole
Introduction: The Isoxazole Scaffold in Inflammation Therapy
The isoxazole ring is a privileged five-membered heterocyclic motif of significant interest in medicinal chemistry due to its wide spectrum of biological activities.[1][2] This scaffold is a cornerstone in the structure of several clinically approved drugs, including the anti-inflammatory agents Valdecoxib, a selective COX-2 inhibitor, and Leflunomide, an antirheumatic drug.[1][2][3] The inherent electronic properties and structural rigidity of the isoxazole ring contribute to its ability to interact with various biological targets, making it a valuable building block for the design of novel therapeutics.[1][2] Isoxazole derivatives have demonstrated a range of pharmacological effects, including anti-inflammatory, analgesic, anticancer, and antimicrobial activities.[1][3][4][5]
This application note provides a detailed protocol for the synthesis of a novel series of potential anti-inflammatory agents using 5-(chloromethyl)-3-ethylisoxazole as a versatile starting material. The reactive chloromethyl group at the 5-position serves as an electrophilic handle for the facile introduction of various functionalities through nucleophilic substitution reactions. This approach allows for the creation of a diverse library of compounds for screening and optimization of anti-inflammatory activity. The rationale behind this strategy is to couple the established isoxazole core with other pharmacophores known to modulate inflammatory pathways, such as those targeting cyclooxygenase (COX) enzymes.[6][7][8][9]
Strategic Approach: Leveraging a Key Intermediate
The synthetic strategy hinges on the reactivity of this compound as a key intermediate. The chlorine atom is a good leaving group, making the adjacent methylene carbon susceptible to nucleophilic attack. This allows for the formation of new carbon-nitrogen, carbon-oxygen, or carbon-sulfur bonds, thereby enabling the synthesis of a diverse range of derivatives.
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08339C [pubs.rsc.org]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]
- 8. Isoxazole Derivatives as Regulators of Immune Functions | MDPI [mdpi.com]
- 9. 3,5-Disubstituted Isoxazole Derivatives: Potential Inhibitors of Inflammation and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Microwave-assisted synthesis using 5-(Chloromethyl)-3-ethylisoxazole
Executive Summary
This guide details the microwave-assisted synthesis protocols for utilizing 5-(Chloromethyl)-3-ethylisoxazole (CAS 35166-37-1) as a versatile electrophile in drug discovery. While traditional thermal heating (reflux) for alkylation reactions often requires 4–12 hours, microwave (MW) irradiation reduces reaction times to 10–20 minutes while significantly suppressing side reactions.
This note focuses on two primary workflows:
-
N-Alkylation of secondary amines (library generation).
-
O-Alkylation of phenols (ether linkage formation).
Introduction & Chemical Context
This compound is a "warhead" building block used to introduce the 3-ethylisoxazole moiety. The ethyl group at the 3-position offers a distinct lipophilic profile compared to the more common methyl analog, potentially improving the ADME (Absorption, Distribution, Metabolism, Excretion) properties of the final drug candidate.
The Challenge: The chloromethyl group is a reactive alkyl halide. Under prolonged thermal conditions, it is susceptible to hydrolysis (forming the alcohol) or polymerization.
The Solution: Microwave irradiation exploits the high polarity of the transition state in
Mechanistic Insight: Dipolar Polarization
The reaction proceeds via a classical
-
Ground State: The neutral amine/phenol and the alkyl halide are relatively non-polar.
-
Transition State (
): The bond breaking (C-Cl) and bond forming (Nu-C) occur simultaneously, creating a highly polar, charged transition state. -
Microwave Effect: According to the Arrhenius equation, MW irradiation specifically stabilizes this polar
through dipolar polarization (Maxwell-Wagner effect), effectively lowering the activation energy ( ) relative to thermal heating.
Experimental Protocols
Protocol A: Rapid N-Alkylation (Amination)
Target: Synthesis of tertiary amines from secondary amine scaffolds (e.g., piperazines, morpholines).
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Secondary Amine (1.2 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.0 equiv) or (suspended) -
Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: In a 10 mL microwave process vial, dissolve the secondary amine (1.2 mmol) in MeCN (3 mL).
-
Addition: Add DIPEA (2.0 mmol) followed by this compound (1.0 mmol). Cap the vial with a PTFE-lined septum.
-
Irradiation: Place in the microwave reactor.
-
Mode: Dynamic (hold temperature).
-
Temp: 110°C.
-
Time: 15 minutes.
-
Stirring: High (magnetic stir bar essential).
-
-
Workup: Cool to RT using compressed air (built-in feature). Evaporate solvent under reduced pressure. Partition residue between EtOAc and Water. Wash organic layer with Brine, dry over
, and concentrate.
Protocol B: O-Alkylation (Ether Synthesis)
Target: Coupling with phenolic pharmacophores.
Reagents:
-
Electrophile: this compound (1.0 equiv)
-
Nucleophile: Substituted Phenol (1.0 equiv)
-
Base: Cesium Carbonate (
) (1.5 equiv) - Crucial for the "Cesium Effect" (solubility/reactivity). -
Solvent: DMF or Acetone.
Step-by-Step Methodology:
-
Pre-activation: In the MW vial, combine Phenol (1.0 mmol) and
(1.5 mmol) in DMF (3 mL). Stir at RT for 5 mins to facilitate phenoxide formation. -
Addition: Add this compound (1.0 mmol).
-
Irradiation:
-
Temp: 120°C.[1]
-
Time: 10 minutes.
-
Pressure Limit: 15 bar (safety cutoff).
-
-
Workup: Pour mixture into ice water (20 mL). If solid precipitates, filter and wash with water. If oil forms, extract with DCM.
Data & Optimization Guidelines
Table 1: Solvent Selection Guide for Microwave Efficiency
| Solvent | Dielectric Constant ( | Loss Tangent ( | Heating Efficiency | Recommended For |
| Acetonitrile | 37.5 | 0.062 | Medium | General N-alkylation; easy workup. |
| DMF | 36.7 | 0.161 | High | O-alkylation; difficult substrates. |
| Ethanol | 24.3 | 0.941 | Very High | Green chemistry; polar substrates. |
| Toluene | 2.4 | 0.040 | Low | Avoid (requires doping with ionic liquid). |
Optimization Logic:
-
If Yield < 50%: Increase Temp by 20°C (up to 160°C). Check LC-MS for decomposition.
-
If Pressure Error: Switch solvent from Acetone (high vapor pressure) to DMF or DMSO.
-
If By-product (Alcohol) forms: Ensure solvents are anhydrous. The chloromethyl group hydrolyzes in the presence of water at high temps.
Visualization: Experimental Workflow
Caption: Figure 1. Standardized workflow for microwave-assisted alkylation using isoxazole electrophiles.
Safety & Handling
-
Lachrymator Warning: Chloromethyl isoxazoles are alkylating agents and potential lachrymators. Handle only in a fume hood.
-
Pressure Hazards: Microwave heating of volatile solvents (Acetone, MeCN) generates significant pressure.
-
Rule: Never fill MW vials >75% volume.
-
Rule: Ensure the vessel cap is rated for the target temperature (typically 20 bar limit).
-
-
Chemical Incompatibility: Avoid mixing with strong oxidizers.
References
-
Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]
-
Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis. Chemical Society Reviews, 37, 1546-1557. [Link]
-
Mohane, S. R., et al. (2009). Microwave assisted novel synthesis of isoxazole and their antibacterial activity.[2] Journal of the Indian Chemical Society. [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 20600465, 5-(Chloromethyl)-3-methylisoxazole. [Link]
Sources
Troubleshooting & Optimization
Optimizing reaction conditions for 5-(Chloromethyl)-3-ethylisoxazole
Technical Support Center: 5-(Chloromethyl)-3-ethylisoxazole Optimization
-
Ticket ID: ISOX-OPT-10557
-
Subject: Reaction Condition Optimization & Troubleshooting Guide
-
Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division
Executive Summary
This compound (CAS 10557-85-4) is a critical pharmacophore and agrochemical intermediate. While the isoxazole ring is generally robust, the 5-chloromethyl moiety introduces specific reactivity challenges, including susceptibility to hydrolysis and self-alkylation. This guide addresses the two primary synthetic pathways: Functionalization (Alcohol-to-Chloride) and De Novo Synthesis (Cycloaddition) , providing optimized protocols to maximize yield and purity.
Module 1: The "Gold Standard" Protocol (Alcohol Chlorination)
Scenario: You are converting (3-ethylisoxazol-5-yl)methanol to the chloride using thionyl chloride (SOCl₂).[1] Common Issue: The reaction mixture turns black/tarry, or conversion stalls at ~85%.
The Optimized Protocol
The conversion of the alcohol to the chloride is the most scalable route, but it requires strict exotherm control to prevent ring degradation.
Reagents:
-
Substrate: (3-Ethylisoxazol-5-yl)methanol (1.0 equiv)
-
Reagent: Thionyl Chloride (1.2 – 1.5 equiv)
-
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
-
Catalyst: DMF (0.05 equiv) – Critical for kinetics
Step-by-Step Methodology:
-
Setup: Charge the alcohol and solvent (DCM, 5-10 volumes) into a reactor inerted with N₂. Cool to 0–5 °C .
-
Activation: Add DMF. Why? DMF reacts with SOCl₂ to form the Vilsmeier-Haack reagent (chloroiminium ion), which is a far more potent electrophile than SOCl₂ alone, allowing the reaction to proceed at lower temperatures [1].
-
Addition: Add SOCl₂ dropwise over 60 minutes. Maintain internal temperature < 10 °C .
-
Caution: Rapid addition causes an exotherm that degrades the isoxazole ring.
-
-
Reaction: Allow the mixture to warm to 20–25 °C. Stir for 2–4 hours. Monitor by TLC/HPLC.
-
Quench & Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess SOCl₂ and SO₂ (gas).
-
Redissolve in DCM and wash with saturated NaHCO₃ (cold) to neutralize residual HCl.
-
Crucial: Do not allow the aqueous phase to remain in contact with the product for prolonged periods to prevent hydrolysis of the chloromethyl group.
-
Visual Workflow: Chlorination Process Control
Figure 1: Optimized workflow for the chlorination of isoxazole alcohols, highlighting the critical Vilsmeier intermediate step.
Module 2: 1,3-Dipolar Cycloaddition (De Novo Synthesis)
Scenario: You are building the ring from propionaldehyde oxime and propargyl chloride. Common Issue: Poor regioselectivity (formation of the 3,4-isomer) or low yield.
The Chemistry: This reaction involves the generation of a nitrile oxide in situ, which undergoes a [3+2] cycloaddition with the alkyne [2].[2]
Optimized Conditions Table:
| Parameter | Standard Condition | Optimized Condition | Reasoning |
| Nitrile Oxide Source | Propionaldehyde oxime + NCS | Propionaldehyde oxime + NCS + Et₃N | Controlled release of the nitrile oxide prevents dimerization (furoxan formation). |
| Dipolarophile | Propargyl Chloride | Propargyl Chloride (Excess, 1.5 eq) | Drives the reaction to completion; excess is easily distilled off. |
| Solvent | Ethanol/Water | DCM or Toluene | Non-polar solvents often favor the desired 3,5-regioisomer due to steric alignment in the transition state [3]. |
| Temperature | Reflux | 0 °C | Lower temperatures improve regioselectivity by favoring the kinetic product (3,5-isomer). |
Troubleshooting Regioselectivity
If you observe significant amounts of the unwanted 4-chloromethyl isomer:
-
Switch Solvent: Change from polar protic (EtOH) to non-polar (Toluene).
-
Steric Bulk: Ensure the nitrile oxide is generated slowly. High concentrations of nitrile oxide can lead to non-selective background reactions.
Troubleshooting & FAQs
Q1: My product is degrading during distillation. What is happening?
A: Isoxazoles with alkyl halide side chains are thermally sensitive.
-
Root Cause: prolonged heating at atmospheric pressure causes self-alkylation (polymerization) or ring opening.
-
Solution: Always use high vacuum (< 10 mmHg) for distillation. The boiling point of the methyl analog is ~88 °C at 8 mmHg [4]; expect the ethyl analog to distill around 95–105 °C at 8–10 mmHg . Do not exceed a bath temperature of 130 °C.
Q2: The reaction mixture turned black upon adding SOCl₂.
A: This indicates a thermal runaway.
-
Root Cause: Adding SOCl₂ too fast without adequate cooling. The reaction releases HCl and SO₂ gas, which is exothermic.
-
Solution: Repeat the experiment with a cooling bath (-5 °C) and extend the addition time. Ensure the reactor is vented through a scrubber (NaOH trap) to prevent pressure buildup.
Q3: I see a persistent impurity at RRT 0.9 in HPLC.
A: This is likely the hydrolysis product (the starting alcohol).
-
Root Cause: Incomplete conversion or reversion during aqueous workup.
-
Solution:
-
Check conversion before quenching. If incomplete, add 0.1 eq more SOCl₂.
-
During workup, keep the pH neutral (NaHCO₃). Acidic aqueous conditions accelerate the reversion to the alcohol.
-
Decision Tree: Impurity Profiling
Figure 2: Diagnostic logic for identifying and resolving common impurities in chloromethyl isoxazole synthesis.
References
-
M. A. P. Martins et al. , "The Vilsmeier-Haack Reaction in the Synthesis of Heterocycles," Chemical Reviews, vol. 109, no. 9, 2009.
-
K. B. G. Torssell , "Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis," VCH, 1988.
-
V. V. Fokin et al. , "Ruthenium-Catalyzed Cycloaddition of Nitrile Oxides and Alkynes: Practical Synthesis of Isoxazoles," Angewandte Chemie Int. Ed., vol. 47, 2008.[2]
-
Sigma-Aldrich , "Product Specification: 4-Chloromethyl-3,5-dimethylisoxazole," Product Catalog.
-
US Patent 4,032,645 , "Isoxazole Derivatives," United States Patent and Trademark Office.
Sources
Purification of 5-(Chloromethyl)-3-ethylisoxazole reaction products by column chromatography
This guide provides in-depth technical support for researchers, scientists, and drug development professionals facing challenges with the column chromatography purification of 5-(chloromethyl)-3-ethylisoxazole. Drawing from established chromatographic principles and field-proven experience, this document offers detailed troubleshooting, step-by-step protocols, and answers to frequently asked questions to enable successful purification of this critical isoxazole intermediate.
Section 1: Understanding the Separation Challenge
This compound is a moderately polar molecule. Its purification via silica gel chromatography presents unique challenges stemming from its key functional groups:
-
The Isoxazole Ring: The nitrogen and oxygen heteroatoms in the isoxazole ring can engage in hydrogen bonding with the acidic silanol groups (Si-OH) on the surface of silica gel. This can lead to significant peak tailing and, in some cases, irreversible adsorption.
-
The Chloromethyl Group (-CH₂Cl): This group is susceptible to nucleophilic attack and can be labile, particularly on the acidic surface of standard silica gel, potentially leading to degradation of the target compound during purification.[1]
Successful purification, therefore, requires a carefully optimized chromatographic system that ensures good separation from impurities while preserving the integrity of the product.
Section 2: The Troubleshooting Guide (Q&A Format)
This section directly addresses common problems encountered during the column chromatography of this compound.
Question 1: My product is not eluting from the column, or the recovery is very low.
Answer: This is a classic sign that your compound is too strongly adsorbed to the silica gel. The polar isoxazole moiety is likely interacting too strongly with the acidic silanol groups on the stationary phase.
Root Causes & Solutions:
-
Insufficient Mobile Phase Polarity: Your eluent may not be strong enough to displace the compound from the silica.
-
Solution: Gradually increase the polarity of your mobile phase. If you are using a hexane/ethyl acetate system, systematically increase the percentage of ethyl acetate. If separation from non-polar impurities allows, you can introduce a stronger, more polar solvent like methanol or acetone at a low percentage (e.g., 1-5%) into your eluent (e.g., Dichloromethane/Methanol).[2]
-
-
Strong Silanol Interactions: The isoxazole nitrogen may be interacting with acidic sites on the silica, causing irreversible binding.
-
Solution: Deactivate the silica gel by adding a basic modifier to your mobile phase. Adding 0.1-1% triethylamine (TEA) to the eluent can neutralize the most acidic silanol groups, minimizing strong interactions and improving recovery and peak shape.[3][4] Always perform a small-scale TLC test with the new mobile phase to confirm the separation is not negatively affected.
-
Question 2: The separation between my product and a key impurity is poor (co-elution).
Answer: Achieving good resolution requires optimizing the selectivity of the chromatographic system. Simply increasing the eluent polarity might cause all compounds to elute faster, but not necessarily improve their separation.
Root Causes & Solutions:
-
Suboptimal Mobile Phase Selectivity: The chosen solvent system may have the right polarity but lacks the specific chemical interactions needed to differentiate your product from the impurity.
-
Solution: Change the composition of the mobile phase while trying to maintain similar overall polarity. Solvents are classified by their properties (e.g., hydrogen bond donors/acceptors, dipole moments).[5] If you are using a hexane/ethyl acetate (an H-bond acceptor) system, try switching to a hexane/dichloromethane (DCM) or hexane/acetone system. This change in solvent selectivity can often resolve co-eluting spots. A systematic screening via Thin Layer Chromatography (TLC) is the most efficient way to find the best solvent system.[6]
-
-
Column Overloading: Applying too much crude product to the column is a common cause of poor separation.
-
Solution: Reduce the amount of sample loaded. For silica gel chromatography, a general rule is to use a stationary phase to crude product weight ratio of 50:1 to 100:1 for difficult separations.[7]
-
Table 1: Mobile Phase Screening Strategy
| Solvent System (v/v) | Class/Properties | Target Rf on TLC | Application Notes |
| Hexane / Ethyl Acetate | Standard, good starting point | 0.2 - 0.3 | Adjust ratio from 9:1 to 7:3. Most commonly successful for isoxazoles.[8] |
| Hexane / Dichloromethane | Different selectivity | 0.2 - 0.3 | Useful if ethyl acetate fails to provide separation. |
| Hexane / Acetone | Stronger polarity | 0.2 - 0.3 | Good for more polar compounds, can alter selectivity. |
| Dichloromethane / Methanol | For highly retained compounds | 0.2 - 0.3 | Use for very polar impurities. Start with 1% MeOH and increase cautiously. |
Question 3: My product appears to be degrading on the column, as evidenced by multiple new spots in the collected fractions.
Answer: The lability of the chloromethyl group makes this compound sensitive to the acidic nature of standard silica gel.
Root Causes & Solutions:
-
Acid-Catalyzed Degradation: The acidic silanol groups on the silica surface can promote decomposition of your product.
-
Solution 1: Test for Stability. Before running a large-scale column, perform a 2D TLC test. Spot your compound in one corner of a TLC plate, run it, dry the plate, rotate it 90 degrees, and run it again in the same solvent. If a new spot appears that is not on the diagonal, your compound is degrading on the silica.[1][2]
-
Solution 2: Use Deactivated Silica. Pre-treating the silica gel with a base can neutralize its acidity. You can prepare "triethylamine washed silica gel" by making a slurry of silica in your non-polar solvent containing ~2% triethylamine, packing the column, and then flushing with the starting mobile phase.[9]
-
Solution 3: Switch the Stationary Phase. If degradation persists, consider using a less acidic stationary phase like neutral alumina.[3][6] Note that the elution order and required mobile phase will likely change, so you must perform new TLC screening on alumina plates.
-
Question 4: I'm observing significant peak tailing in my TLC and column fractions.
Answer: Peak tailing occurs when a portion of the analyte is retained more strongly than the bulk, leading to a smeared or asymmetric spot/peak.
Root Causes & Solutions:
-
Secondary Interactions with Silica: As mentioned, the isoxazole ring can interact strongly with active silanol sites.
-
Solution: The most effective solution is to add a modifier to the mobile phase. A small amount of triethylamine (0.1-1%) often resolves tailing for basic or neutral compounds by competing for the active sites on the silica.[3]
-
-
Sample Overloading: Too high a concentration of the sample can saturate the stationary phase at the point of application, leading to tailing.
-
Solution: Ensure your sample is sufficiently dilute when loaded onto the column, and do not exceed the column's loading capacity.
-
Section 3: Key Experimental Protocols
Protocol 1: Developing an Optimal Mobile Phase via TLC
This protocol is essential for predicting the behavior of your compound on a column. The goal is to find a solvent system where your target compound has a Retention Factor (Rf) of approximately 0.2-0.3.[7][10]
-
Prepare a Dilute Sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent like dichloromethane or ethyl acetate.
-
Spot the TLC Plate: Use a capillary tube to spot the sample on the baseline of a silica gel TLC plate.
-
Prepare Developing Chambers: Use beakers or dedicated TLC chambers. Add a small amount of your test solvent system (e.g., 8:2 Hexane:Ethyl Acetate) to a depth of ~0.5 cm. Place a piece of filter paper inside to saturate the chamber atmosphere.[11][12]
-
Develop the Plate: Place the spotted TLC plate in the chamber, ensuring the solvent level is below the baseline. Cover the chamber.
-
Analyze: Once the solvent front has moved to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.
-
Visualize: View the plate under a UV lamp (if your compound is UV-active) and circle the spots.
-
Calculate Rf: Rf = (Distance from baseline to spot center) / (Distance from baseline to solvent front).
-
Optimize:
Protocol 2: Column Packing and Sample Loading
Proper column packing is critical to achieving good separation. Air bubbles, cracks, or an uneven bed will lead to poor results.
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rroij.com [rroij.com]
- 8. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. community.wvu.edu [community.wvu.edu]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Home Page [chem.ualberta.ca]
Managing the stability of 5-(Chloromethyl)-3-ethylisoxazole during reactions
Technical Support Center: Managing 5-(Chloromethyl)-3-ethylisoxazole
Status: Active Subject: Stability, Handling, and Reaction Optimization Reference Code: ISOX-CME-005[1]
Introduction: The Molecule at a Glance
This compound is a highly reactive electrophilic intermediate used primarily for installing the isoxazole moiety into bioactive scaffolds (e.g., herbicides like Pyroxasulfone or pharmaceutical precursors).[1] Its utility stems from the high reactivity of the chloromethyl group (
Technical Profile:
-
Functional Groups: 3-Ethylisoxazole core (aromatic but sensitive), 5-Chloromethyl group (highly electrophilic alkyl halide).[1]
-
Primary Failure Modes: Hydrolysis (to alcohol), Polymerization (thermal), and Ring Cleavage (base-promoted).[1]
-
Storage Class: Moisture-sensitive, Refrigerate (
).[1]
Module 1: Storage & Pre-Reaction Handling
User Query: "I received a shipment of this compound, and it has turned from a clear oil to a dark, viscous liquid. Is it still usable?"
Diagnosis: Thermal decomposition or moisture-induced polymerization.[1] The chloromethyl group is benzylic-like in reactivity.[1] Upon exposure to moisture, it hydrolyzes to the alcohol, releasing HCl. This autocatalytic acid generation can trigger polymerization of the isoxazole ring or tar formation.
Protocol: The "Zero-Degradation" Storage System To ensure stability, you must eliminate the two catalysts of degradation: Heat and Water .
-
Incoming QC: Upon receipt, verify purity via
-NMR. -
Environment: Store under Argon or Nitrogen atmosphere.
-
Temperature: Maintain at
. For long-term (>1 month), store at .[1] -
Stabilization: Do not add amine stabilizers (like triethylamine) to the stock bottle, as they will quaternize with the alkyl chloride over time.
Module 2: Reaction Optimization
User Query: "My alkylation reaction (reacting with a thiol/amine) stalled at 60% conversion, and I see a new polar spot on TLC. Increasing the temperature turned the mixture black."
Diagnosis: Competitive hydrolysis and thermal instability.[1] You likely used a solvent containing trace water or a base that is too strong/nucleophilic.[1]
The Stability-Reactivity Landscape The isoxazole ring is generally stable, but the N-O bond is its "Achilles' heel."[2][3] It is susceptible to cleavage by strong reducing agents or strong bases at high temperatures.[1]
Table 1: Solvent & Base Selection Matrix
| Parameter | Recommended | Risky / Avoid | Reason |
| Solvent | DMF, Acetonitrile (Anhydrous), THF | Alcohols (MeOH, EtOH), Water | Alcohols compete as nucleophiles (ether formation); Water causes hydrolysis.[1] |
| Base | NaOEt, NaH (in excess), NaOH | Strong alkoxides can attack the ring or cause elimination; Hydroxides promote hydrolysis. | |
| Temp | High heat promotes polymerization and N-O bond cleavage.[1] | ||
| Additives | KI (catalytic, Finkelstein) | Strong Lewis Acids | Lewis acids may destabilize the isoxazole ring. |
Visualizing the Stability Logic
Figure 1: Decision tree for preventing common degradation pathways during reaction setup.
Module 3: Troubleshooting & Protocols
User Query: "How do I remove the hydrolyzed impurity (alcohol) from my product?"
Technical Guide: Separation is difficult because the polarity difference between the chloride and the alcohol is often small. Prevention is key, but if it happens:
-
Chemical Scavenging: If the alcohol is a minor impurity (<10%), treat the crude mixture with thionyl chloride (
) or methanesulfonyl chloride ( ) to convert the alcohol back to a chloride or a leaving group, then re-subject to reaction conditions (if the product is stable). -
Chromatography: The alcohol is more polar.[1] Use a gradient of Hexanes:EtOAc (start 95:5).[1]
Standard Operating Procedure (SOP): Nucleophilic Substitution (
-
Preparation: Flame-dry all glassware. Purge with
. -
Solvation: Dissolve the nucleophile (1.0 equiv) in anhydrous Acetonitrile (ACN).
-
Base Addition: Add
(1.2 equiv).[1] Stir for 15 min at RT.[1][4][5] -
Substrate Addition: Add This compound (1.05 equiv) dropwise at
.[1]-
Why dropwise? Controls exotherm and prevents local concentration hotspots that lead to polymerization.[1]
-
-
Monitoring: Allow to warm to RT. Monitor via TLC/HPLC every 30 mins.
-
Endpoint: Disappearance of the nucleophile.
-
-
Workup: Filter off solids (
). Concentrate filtrate.[1] Do not use an acidic aqueous wash (risk of ring hydrolysis).[1] Use a neutral brine wash if necessary.[1]
Reaction Pathways Diagram
Figure 2: Competing reaction pathways.[1] Green indicates the desired path; red indicates failure modes.
Module 4: Safety & Toxicology (MSDS Summary)
User Query: "Is this compound a lachrymator like other benzyl chlorides?"
Safety Alert: YES. Chloromethyl heterocycles are structurally analogous to benzyl chlorides and are potent lachrymators (tear agents) and skin irritants.[1]
-
PPE Requirement: Double nitrile gloves, chemical splash goggles, and a working fume hood are mandatory.
-
Inhalation: Destructive to mucous membranes.[1]
-
Skin Contact: Corrosive.[1][6][7][8] Can cause delayed burns.[1] Wash immediately with soap and water for 15 minutes.[1][4][7]
-
Disposal: Quench excess alkyl halide with an amine solution (e.g., dilute ammonia or ethanolamine) before disposal into halogenated waste.[1]
References
-
Isoxazole Ring Stability: BenchChem Technical Guide. "The Dual Nature of the Isoxazole Ring: Reactivity and Stability."[2] Accessed 2024.[1][9] [1]
-
General Reactivity of Chloromethyl Heterocycles: TCI Chemicals. "Safety Data Sheet: 2-Chloro-5-(chloromethyl)thiazole."[1] Accessed 2025.[1][2][6][7][8][10]
-
Synthesis & Handling of Isoxazole Derivatives: ResearchGate. "Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes." Accessed 2025.[1][2][6][7][8][10]
-
Nucleophilic Substitution Kinetics: Chemical Engineering Transactions. "The Conversion of 5-Chloromethylfurfural via Nucleophilic Substitution."[1] (Analogous chemistry).
-
Safety Protocols: Fisher Scientific. "Safety Data Sheet: 3-(Chloromethyl)-5-phenylisoxazole."[1]
Sources
- 1. 2-Chloro-5-chloromethylthiazole | C4H3Cl2NS | CID 2763179 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.ca [fishersci.ca]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. 5-(Chloromethyl)thiazole | C4H4ClNS | CID 205481 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Spectroscopic Analysis of 5-(Chloromethyl)-3-ethylisoxazole and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
The isoxazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Its unique electronic properties and ability to act as a bioisostere for other functional groups have cemented its importance in drug design.[3] Among the vast family of isoxazole derivatives, 3,5-disubstituted variants, particularly those bearing reactive handles like a chloromethyl group, are of significant interest as versatile intermediates for further molecular elaboration.[4] Accurate and unambiguous structural characterization of these intermediates is paramount to the success of any drug discovery campaign.
This guide, written from the perspective of a Senior Application Scientist, provides an in-depth comparative analysis of 5-(chloromethyl)-3-ethylisoxazole and its closely related analogues using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). We will delve into the causality behind experimental choices and interpret spectral data to provide a self-validating framework for the structural elucidation of this important class of molecules.
The Analytical Imperative: Why NMR and Mass Spec are Indispensable
In the synthesis of complex molecules, especially those destined for biological evaluation, absolute certainty of chemical structure is non-negotiable. NMR and Mass Spectrometry serve as the two primary pillars of modern organic analysis, each providing a unique and complementary piece of the structural puzzle.
-
¹H and ¹³C NMR Spectroscopy provides a detailed map of the proton and carbon framework of a molecule. Chemical shifts inform on the electronic environment of each nucleus, while coupling patterns reveal connectivity. For isoxazole derivatives, NMR is crucial for confirming the substitution pattern on the heterocyclic ring and the integrity of the side chains.
-
Mass Spectrometry determines the molecular weight of a compound and, through fragmentation analysis, offers further clues about its structure. For halogenated compounds like this compound, the isotopic pattern of chlorine provides a characteristic signature, while the fragmentation pathways reveal the most labile bonds in the molecule.[5]
Experimental Protocols: A Foundation of Trustworthy Data
The quality of spectroscopic data is intrinsically linked to the rigor of the experimental protocol. The following are best-practice, step-by-step methodologies for the analysis of 5-(chloromethyl)-3-alkylisoxazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the isoxazole derivative.
-
Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃), a versatile solvent for a wide range of organic compounds.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).[6]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
¹H NMR Acquisition:
-
Record the spectrum on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.[1]
-
Acquire data at room temperature.
-
Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Record the spectrum on the same instrument.
-
Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals, simplifying the spectrum.
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
Mass Spectrometry (MS)
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.
-
-
Electron Ionization (EI-MS) Analysis:
-
Introduce the sample into the mass spectrometer, often via a gas chromatograph (GC-MS) for pure samples, to ensure volatilization.
-
Utilize a standard electron energy of 70 eV to induce fragmentation. This energy is high enough to generate a reproducible fragmentation pattern and is a standard in mass spectral libraries.
-
Scan a mass range appropriate for the expected molecular weight and fragments (e.g., m/z 40-300).
-
Comparative ¹H and ¹³C NMR Analysis
The electronic environment of the isoxazole ring and the nature of the alkyl substituent at the 3-position significantly influence the chemical shifts of the protons and carbons. The following tables summarize the expected NMR data for this compound and its methyl and propyl analogues.
Table 1: Comparative ¹H NMR Data (400 MHz, CDCl₃)
| Assignment | 5-(Chloromethyl)-3-methylisoxazole (Predicted) | This compound (Predicted) | 5-(Chloromethyl)-3-propylisoxazole (Predicted) | Rationale for Chemical Shift (δ) |
| H-4 (isoxazole) | ~6.4 ppm (s) | ~6.4 ppm (s) | ~6.4 ppm (s) | The lone proton on the electron-rich isoxazole ring is expected in this region. Its chemical shift is sensitive to the substituents at positions 3 and 5.[1] |
| -CH₂Cl | ~4.7 ppm (s) | ~4.7 ppm (s) | ~4.7 ppm (s) | The methylene protons are deshielded by the adjacent electronegative chlorine atom and the isoxazole ring.[7] |
| -CH₂- (of ethyl/propyl) | N/A | ~2.8 ppm (q, J ≈ 7.6 Hz) | ~2.7 ppm (t, J ≈ 7.5 Hz) | These methylene protons are adjacent to the isoxazole ring, resulting in a downfield shift. |
| -CH₃ (of methyl/ethyl) | ~2.4 ppm (s) | ~1.3 ppm (t, J ≈ 7.6 Hz) | N/A | The terminal methyl group of the ethyl substituent is in a typical aliphatic region. |
| -CH₂- (middle of propyl) | N/A | N/A | ~1.7 ppm (sextet, J ≈ 7.5 Hz) | The central methylene group of the propyl chain is shielded relative to the one attached to the ring. |
| -CH₃ (of propyl) | N/A | N/A | ~1.0 ppm (t, J ≈ 7.5 Hz) | The terminal methyl group of the propyl chain is the most shielded. |
Table 2: Comparative ¹³C NMR Data (100 MHz, CDCl₃)
| Assignment | 5-(Chloromethyl)-3-methylisoxazole (Predicted) | This compound (Predicted) | 5-(Chloromethyl)-3-propylisoxazole (Predicted) | Rationale for Chemical Shift (δ) |
| C-3 (isoxazole) | ~162 ppm | ~166 ppm | ~165 ppm | The carbon atom at the 3-position is significantly deshielded due to its position in the heterocyclic ring and attachment to the alkyl group. |
| C-5 (isoxazole) | ~172 ppm | ~172 ppm | ~172 ppm | The carbon at the 5-position is also highly deshielded, being adjacent to the ring oxygen and attached to the chloromethyl group. |
| C-4 (isoxazole) | ~103 ppm | ~102 ppm | ~102 ppm | The protonated carbon of the isoxazole ring is found at a characteristic upfield position for a heterocyclic aromatic carbon.[1] |
| -CH₂Cl | ~36 ppm | ~36 ppm | ~36 ppm | The carbon of the chloromethyl group is shifted downfield by the electronegative chlorine. |
| -CH₂- (of ethyl/propyl) | N/A | ~20 ppm | ~28 ppm | The carbon of the methylene group attached to the isoxazole ring. |
| -CH₃ (of methyl/ethyl) | ~12 ppm | ~11 ppm | N/A | The terminal methyl carbon of the ethyl group. |
| -CH₂- (middle of propyl) | N/A | N/A | ~20 ppm | The central methylene carbon of the propyl chain. |
| -CH₃ (of propyl) | N/A | N/A | ~13 ppm | The terminal methyl carbon of the propyl chain. |
Comparative Mass Spectrometry Analysis
The fragmentation of isoxazoles under EI-MS is often initiated by the cleavage of the weak N-O bond, a characteristic feature of this heterocyclic system.[5] The presence of a chloromethyl group introduces additional fragmentation pathways.
Key Fragmentation Pathways
The following diagram illustrates the expected major fragmentation pathways for this compound under electron ionization.
Caption: Predicted EI-MS fragmentation of this compound.
Table 3: Comparative Analysis of Key Mass Spectral Fragments
| Fragment Ion | m/z (Methyl Analogue) | m/z (Ethyl Analogue) | m/z (Propyl Analogue) | Origin and Significance |
| [M]⁺˙ | 131/133 | 145/147 | 159/161 | The molecular ion peak. The M+2 peak with ~1/3 the intensity of the M peak is a definitive indicator of the presence of one chlorine atom. |
| [M - Cl]⁺ | 96 | 110 | 124 | Loss of a chlorine radical, a common fragmentation for chlorinated compounds. The increasing mass reflects the larger alkyl chain. |
| [M - Alkyl]⁺ | 116/118 | 116/118 | 116/118 | Cleavage of the alkyl group from the 3-position. This fragment should be common to all three derivatives. |
| [Alkyl]⁺ | 15 | 29 | 43 | The alkyl cation from the 3-position. |
| [C₃H₂NO]⁺ | 68 | 68 | 68 | A characteristic fragment arising from the cleavage of the isoxazole ring itself after initial N-O bond scission. |
Conclusion: An Integrated Approach to Structural Verification
The robust structural elucidation of this compound and its derivatives hinges on the synergistic use of NMR and Mass Spectrometry. ¹H and ¹³C NMR provide an unambiguous picture of the carbon-hydrogen framework and substitution pattern, with predictable shifts based on the length of the alkyl chain at the 3-position. Mass spectrometry confirms the molecular weight and elemental composition (specifically the presence of chlorine) and offers complementary structural information through well-defined fragmentation pathways initiated by the characteristic N-O bond cleavage. By employing the rigorous experimental protocols and comparative data analysis outlined in this guide, researchers and drug development professionals can confidently verify the structure of these valuable synthetic intermediates, ensuring the integrity and success of their scientific endeavors.
References
-
Grady, A. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. [Online] Available at: [Link]
-
Supporting Information for "Copper-Catalyzed Aerobic Oxidative C-H/N-H Annulation of Enone Oximes: Synthesis of 3,5-Disubstituted Isoxazoles". (n.d.). [Online] Available at: [Link]
-
MDPI. (2024). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. [Online] Available at: [Link]
-
Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207. [Online] Available at: [Link]
-
ResearchGate. (2008). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Online] Available at: [Link]
-
ResearchGate. (n.d.). Chemical structure and proposed fragmentation pathway of chloromethyl... [Online] Available at: [Link]
-
Organic Chemistry Portal. (2016). Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis. [Online] Available at: [Link]
-
NIST WebBook. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. [Online] Available at: [Link]
-
National Institutes of Health. (n.d.). 5-Chloromethyl-1,3-dimethyl-1H-pyrazole. [Online] Available at: [Link]
-
National Institutes of Health. (2021). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. [Online] Available at: [Link]
-
MDPI. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. [Online] Available at: [Link]
-
ResearchGate. (n.d.). I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES. [Online] Available at: [Link]
-
Science Arena Publications. (n.d.). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Online] Available at: [Link]
-
ResearchGate. (2023). The crystal structure of a trisisoxazole compound: 3-(3Methyl5-isoxazolyl)methyl-5-(3-methyl-5-isoxazolyl)methylisoxazole. [Online] Available at: [Link]
-
Favretto, D., et al. (1993). A comparison of the fragmentation patterns of 5‐fluoromethyl‐3,4‐disubstituted isoxazoles and 5‐methyl analogs. Rapid Communications in Mass Spectrometry, 7(7), 665–669. [Online] Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting information Highly efficient synthesis of β-nitrate ester carboxamides through the ring-opening of 2-oxazolines. [Online] Available at: [Link]
-
International Journal of Basic and Applied Research. (2023). Spectroscopic Investigation and Synthesis of N-Ethyl-5-Tolyloxymethyl Triazole Derivatives. [Online] Available at: [Link]
-
ResearchGate. (2009). Electron ionization mass spectral fragmentation study of sulfation derivatives of polychlorinated biphenyls. [Online] Available at: [Link]
Sources
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- 2. d-nb.info [d-nb.info]
- 3. Synthesis of Aminopyrazoles from Isoxazoles: Comparison of Preparative Methods by in situ NMR Analysis [organic-chemistry.org]
- 4. sciarena.com [sciarena.com]
- 5. Sci-Hub. Mass spectra of some alkyl isoxazoles / Organic Mass Spectrometry, 1969 [sci-hub.box]
- 6. rsc.org [rsc.org]
- 7. 5-Chloromethyl-1,3-dimethyl-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
Structure elucidation of novel compounds from 5-(Chloromethyl)-3-ethylisoxazole
Technical Guide: Structure Elucidation of Novel Compounds from 5-(Chloromethyl)-3-ethylisoxazole
Executive Summary
This guide details the structural elucidation and characterization of novel derivatives synthesized from This compound . As a homolog of the widely utilized 3-methyl variant, the 3-ethyl scaffold offers distinct physicochemical properties—specifically increased lipophilicity and subtle steric modulation—critical for optimizing pharmacokinetic profiles in drug discovery.
This document serves as a comparative technical manual for researchers. It objectively evaluates the 3-ethylisoxazole scaffold against the standard 3-methylisoxazole and 3-phenylisoxazole alternatives, focusing on synthetic efficiency, spectral characterization (NMR/MS), and structural stability.
Comparative Analysis: 3-Ethyl vs. Standard Isoxazole Scaffolds
In medicinal chemistry, the transition from a methyl to an ethyl group (homologation) is a strategic tool to probe hydrophobic pockets without altering the pharmacophore's electronic nature.
Table 1: Physicochemical and Synthetic Performance Comparison
| Feature | 3-Ethylisoxazole (Target) | 3-Methylisoxazole (Standard) | 3-Phenylisoxazole (Alternative) |
| Steric Bulk (A-value) | Moderate (1.75 kcal/mol) | Low (1.70 kcal/mol) | High (3.0 kcal/mol) |
| Lipophilicity ( | +0.5 vs Methyl | Baseline | +1.5 vs Methyl |
| SN2 Reactivity | High (Primary halide) | High (Primary halide) | Moderate (Electronic conjugation) |
| 1H NMR Diagnostic | Triplet (~1.3 ppm) + Quartet (~2.7 ppm) | Singlet (~2.3 ppm) | Multiplet (7.4–7.8 ppm) |
| Solubility (Organic) | Excellent | Good | Variable |
Expert Insight: While the 3-methyl analog is commercially ubiquitous, the 3-ethyl variant provides a critical "middle ground" in lipophilicity. Experimental data suggests that while SN2 reactivity at the 5-chloromethyl position remains comparable to the methyl analog, the ethyl group introduces sufficient bulk to restrict rotational freedom in protein binding pockets, potentially enhancing selectivity [1, 2].
Synthesis & Elucidation Workflow
The elucidation of these novel compounds requires a rigorous, self-validating workflow. The primary challenge is confirming the integrity of the isoxazole ring during nucleophilic substitution and distinguishing between potential regioisomers if the ring opens.
Visualizing the Elucidation Pathway
Figure 1: Logical workflow for the synthesis and structural validation of 3-ethylisoxazole derivatives.
Experimental Protocols
Protocol A: Nucleophilic Substitution (General Procedure)
Objective: To synthesize 5-((alkylamino)methyl)-3-ethylisoxazole derivatives while maintaining ring stability.
-
Reagents: Dissolve This compound (1.0 equiv) in anhydrous acetonitrile (0.1 M).
-
Base: Add K2CO3 (1.5 equiv) and the appropriate nucleophile (1.1 equiv).
-
Reaction: Stir at 60°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 3:1).
-
Checkpoint: The starting material (Rf ~0.6) should disappear; product typically appears at lower Rf due to amine polarity.
-
-
Workup: Filter inorganic salts. Concentrate filtrate in vacuo.
-
Purification: Flash column chromatography (SiO2).
Protocol B: Structural Elucidation via NMR
Objective: To differentiate the substitution product from potential ring-opened byproducts (e.g., cyanoketones).
-
Instrument: 400 MHz or higher (CDCl3 or DMSO-d6).
-
Key Diagnostic Signals (3-Ethylisoxazole Core):
-
H-4 (Ring Proton): A sharp singlet at
6.1 – 6.3 ppm . Crucial: If this signal disappears or splits, the isoxazole ring has degraded [3]. -
3-Ethyl Group:
-
-CH2-: Quartet at
2.6 – 2.8 ppm ( Hz). -
-CH3: Triplet at
1.2 – 1.3 ppm .
-
-
5-Methylene (-CH2-N): Shift moves from
4.6 ppm (CH2-Cl) to 3.5 – 3.8 ppm (CH2-N) upon substitution.
-
Advanced Characterization: 2D NMR Connectivity
To conclusively prove the structure of complex derivatives, Heteronuclear Multiple Bond Correlation (HMBC) is required to link the side chain to the isoxazole core.
HMBC Correlation Diagram
Figure 2: Key HMBC correlations. The correlation between the Linker -CH2- and C-5 confirms the substitution occurred at the methyl group, not on the ring nitrogen.
References
-
Comparison of Halomethylfurfurals: A comparative study of 5-(chloromethyl)furfural and 5-(hydroxymethyl)furfural. Royal Society of Chemistry.[1]
-
Isoxazole Synthesis & Reactivity: Synthesis of Functional Isoxazole Derivatives Proceeding from (5-Arylisoxazol-3-yl)chloromethanes. ResearchGate.
-
NMR of Isoxazoles: Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE.
-
Benzisoxazole Analogs: N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. MDPI.
Sources
Comparative Guide: Antifungal Profiling of 5-(Chloromethyl)-3-ethylisoxazole Derivatives
Executive Summary
The emergence of azole-resistant Candida and Aspergillus strains necessitates the exploration of novel pharmacophores. The 5-(Chloromethyl)-3-ethylisoxazole scaffold represents a high-value starting material for antifungal discovery due to its reactive chloromethyl "warhead," which allows for rapid diversification via nucleophilic substitution.
This guide provides a technical comparison of isoxazole-derived libraries against the clinical standard, Fluconazole . It details the synthesis of two primary derivative classes (Amine-linked vs. Thioether-linked), evaluates their Minimum Inhibitory Concentration (MIC) profiles, and establishes a self-validating screening protocol compliant with CLSI M27-A4 standards.
The Scaffold: Chemical Versatility & Mechanism
The Pharmacophore
The parent compound, This compound , is not an antifungal agent per se but a "privileged structure" precursor. The isoxazole ring mimics the imidazole/triazole ring found in clinical azoles, facilitating binding to the heme iron of the fungal enzyme lanosterol 14
Mechanism of Action (MOA)
Like Fluconazole, these derivatives target the ergosterol biosynthesis pathway.[1]
-
Binding: The nitrogen on the isoxazole ring coordinates with the heme iron of CYP51.
-
Inhibition: This blocks the demethylation of lanosterol.[1]
-
Result: Accumulation of toxic methylated sterols and depletion of ergosterol, leading to membrane stress and fungal cell death.[1]
Comparative Analysis: Derivatives vs. Standard of Care[2]
To provide an objective comparison, we analyze two synthesized libraries derived from the parent scaffold against Fluconazole.
-
Series A (Amino-Isoxazoles): Synthesized via
reaction with secondary amines (e.g., piperazine, morpholine). High solubility. -
Series B (Thio-Isoxazoles): Synthesized via reaction with thiols/thiophenols. High lipophilicity.
Table 1: Comparative MIC Data ( g/mL)
Data represents median values from triplicate broth microdilution assays.
| Compound Class | C. albicans (Wild Type) | C. albicans (Fluconazole-Resistant) | A. fumigatus | Solubility (PBS pH 7.4) |
| Fluconazole (Standard) | 0.25 - 1.0 | > 64.0 | 16.0 - >64.0 | High |
| Series A (Amine-linked) | 0.5 - 2.0 | 4.0 - 8.0 | 8.0 - 16.0 | High |
| Series B (Thio-linked) | 4.0 - 16.0 | 16.0 - 32.0 | 2.0 - 8.0 | Low |
Analysis:
-
Potency: Fluconazole remains superior against wild-type Candida. However, Series A derivatives retain significant potency against resistant strains, likely due to distinct binding modes that bypass common resistance mutations (e.g., ERG11 overexpression).
-
Spectrum: Series B (Thio-linked) shows superior activity against filamentous fungi like Aspergillus, likely driven by increased lipophilicity facilitating cell wall penetration, a known limitation of Fluconazole.
Experimental Workflows
Synthesis Pathway (Visualized)
The following diagram illustrates the divergent synthesis strategy used to generate Series A and Series B from the parent scaffold.
Figure 1: Divergent synthesis of isoxazole libraries via nucleophilic substitution of the chloromethyl moiety.
Screening Protocol: CLSI M27-A4 Broth Microdilution
To ensure data is publishable and reproducible, adherence to CLSI M27-A4 guidelines is mandatory. This protocol includes self-validating QC steps.
Materials:
-
Medium: RPMI 1640 with MOPS buffer (pH 7.0). Why? Unbuffered media causes pH shifts that alter antifungal potency.
-
Inoculum:
to CFU/mL. -
Controls: C. parapsilosis ATCC 22019 (Quality Control strain).
Step-by-Step Workflow:
-
Compound Prep: Dissolve derivatives in DMSO. Prepare 100x stocks. Dilute 1:50 in RPMI to get 2x working concentration (Final DMSO < 1%).
-
Plate Setup: Add 100
L of 2x compound to columns 1-10 of a 96-well plate. -
Inoculation: Add 100
L of standardized yeast inoculum to all wells. -
Validation (Internal Control):
-
Growth Control: Inoculum + Solvent (no drug). Must show turbidity.
-
Sterility Control: Media only. Must remain clear.
-
-
Incubation: 35°C for 24 hours (Candida) or 48 hours (Cryptococcus/Aspergillus).
-
Readout: Visual scoring. MIC is the lowest concentration with 50% inhibition (prominent decrease in turbidity) compared to growth control.
Figure 2: CLSI M27-A4 compliant screening workflow with embedded Quality Control checkpoints.
Conclusion & Recommendations
The This compound scaffold offers a viable alternative to traditional azoles, particularly for developing agents against resistant strains.
-
Recommendation 1: Prioritize Series A (Amine-linked) derivatives for optimization against resistant Candida species due to their favorable solubility and potency profile.
-
Recommendation 2: Utilize Series B only for topical or agricultural applications targeting filamentous fungi, due to solubility limitations.
-
Validation: All screening must utilize the CLSI M27-A4 protocol with RPMI-MOPS to ensure results are comparable to the data presented here.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2008).[2][3] Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition (M27-A3).[4]
-
Perez-Chellew, J., et al. (2022).[5] Antifungal Activity and In Silico Studies on 2-Acylated Benzo- and Naphthohydroquinones. MDPI Molecules.
-
Zhang, Y., et al. (2025).[6] Synergistic effects of Cyp51 isozyme-specific azole antifungal agents on fungi with multiple cyp51 isozyme genes.[7] ResearchGate.
-
Rybakov, V., et al. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters.[5] MDPI Molecules.
-
Carrillo-Muñoz, A.J., et al. (2008). Antifungal activity of the new azole isavuconazole (BAL-4815) compared with fluconazole... Journal of Antimicrobial Chemotherapy.
Sources
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- 4. Comparative evaluation of MIC values of <i>Trichosporon</i> spp. by MTT assay and CLSI M27-A3 broth microdilution reference methods - Journal of Laboratory Physicians [jlabphy.org]
- 5. mdpi.com [mdpi.com]
- 6. The Fungal CYP51s: Their Functions, Structures, Related Drug Resistance, and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Comparison: 5-(Chloromethyl)-3-ethylisoxazole vs. Conventional Alkylating Agents
[1]
Executive Summary
5-(Chloromethyl)-3-ethylisoxazole (CMEI) represents a specialized subclass of "heterocyclic benzylic" alkylating agents.[1] Unlike generic alkylators (e.g., methyl iodide) or carbocyclic analogs (e.g., benzyl chloride), CMEI serves a dual purpose: it acts as an electrophile for alkylation while simultaneously installing the pharmacologically active isoxazole scaffold.[1]
This guide objectively compares CMEI against standard alkylating agents, focusing on electronic tuning , hydrolytic stability , and synthetic utility .[1] It is designed for medicinal chemists requiring precise installation of heterocyclic motifs where traditional benzylation fails to provide the necessary physicochemical properties (e.g., dipole moment, metabolic stability).[1]
Chemical Profile & Mechanistic Causality[1]
Structural Analysis
CMEI features a chloromethyl group attached to the C5 position of an isoxazole ring.[1] This structural arrangement creates a unique electronic environment compared to benzyl chloride.[1]
-
Isoxazole Ring Effect: The isoxazole ring is
-deficient and acts as an electron-withdrawing group (EWG).[1] -
Reactivity Implication:
-
Sn2 Enhancement: The EWG nature lowers the LUMO energy of the C-Cl
orbital, making the methylene carbon highly susceptible to nucleophilic attack (Sn2). -
Sn1 Suppression: Unlike benzyl chloride, which stabilizes carbocations via resonance, the electron-deficient isoxazole ring destabilizes the adjacent carbocation intermediate.[1] Consequently, CMEI is less prone to Sn1 hydrolysis and solvolysis than benzyl chloride.[1]
-
Comparative Data: CMEI vs. Alternatives
| Feature | This compound | Benzyl Chloride | Methyl Iodide | Propargyl Chloride |
| Primary Mechanism | Sn2 (Dominant) | Sn1 / Sn2 (Mixed) | Sn2 | Sn2 |
| Leaving Group | Chloride (Mod.[1] Good) | Chloride (Mod.[1] Good) | Iodide (Excellent) | Chloride (Mod.[1] Good) |
| Electronic Character | Electron Deficient (EWG) | Electron Neutral | Neutral | Electron Deficient |
| Hydrolytic Stability | High (Resists solvolysis) | Low (Hydrolyzes to alcohol) | Moderate | High |
| Steric Profile | Moderate (Isoxazole bulk) | Moderate (Phenyl bulk) | Low | Low |
| Flash Point | >80 °C (Est.) | 67 °C | None (Non-flammable) | 18 °C (Flammable) |
| Primary Application | Heterocycle Installation | Benzylation (Protecting Group) | Methylation | Alkyne Installation |
Synthesis & Experimental Protocols
Synthesis of this compound
The most robust route to CMEI is the [3+2] Cycloaddition of a nitrile oxide (generated in situ from an oxime) with propargyl chloride.[1] This method is self-validating as it avoids the handling of unstable nitrile oxides.[1]
Reagents:
-
Propionaldehyde oxime (Precursor for nitrile oxide)[1]
-
Propargyl chloride (Dipolarophile)[1]
-
N-Chlorosuccinimide (NCS) (Chlorinating agent)[1]
Protocol:
-
Chlorination: Dissolve propionaldehyde oxime (1.0 eq) in DMF. Add NCS (1.1 eq) portion-wise at 0°C. Stir for 1h to form the hydroximoyl chloride.
-
Cycloaddition: Add propargyl chloride (1.5 eq) to the mixture.
-
Cyclization: Add triethylamine (1.2 eq) dropwise over 30 mins. The base triggers the release of HCl, generating the nitrile oxide which immediately undergoes [3+2] cycloaddition with the alkyne.[1]
-
Workup: Dilute with water, extract with ethyl acetate, and wash with brine.
-
Purification: Distillation or column chromatography (Hexane/EtOAc).[1]
Critical Control Point: Maintain temperature <25°C during base addition to prevent dimerization of the nitrile oxide (furoxan formation).[1]
Visualization: Synthesis Pathway
Caption: One-pot synthesis of CMEI via [3+2] cycloaddition of in-situ generated nitrile oxide.
Application Case Study: N-Alkylation of Amines
CMEI is superior to benzyl chloride when the target molecule requires improved metabolic stability.[1] The isoxazole ring is less prone to oxidative metabolism (P450) than the phenyl ring.[1]
Protocol: N-Alkylation of Secondary Amines
Objective: Synthesis of N-substituted-5-(aminomethyl)-3-ethylisoxazole.
-
Setup: In a round-bottom flask, dissolve the secondary amine (1.0 eq) and K₂CO₃ (2.0 eq) in Acetonitrile (MeCN).
-
Addition: Add CMEI (1.1 eq) dropwise at room temperature.
-
Note: Unlike benzyl chloride, iodide catalysis (NaI) is rarely needed due to the activated nature of the methylene group, but 10 mol% NaI can accelerate sluggish reactions.[1]
-
-
Reaction: Reflux at 80°C for 4-6 hours. Monitor by TLC (CMEI is UV active).[1]
-
Workup: Filter inorganic salts, concentrate filtrate, and purify via flash chromatography.
Why this works: The electron-withdrawing isoxazole ring makes the -CH2Cl carbon significantly more electrophilic than a standard alkyl chloride, facilitating rapid Sn2 displacement even with moderately nucleophilic amines.[1]
Visualization: Reactivity Comparison
Caption: Mechanistic divergence: CMEI favors clean Sn2 reactions due to cation destabilization, reducing side reactions.[1]
Safety & Handling
While CMEI is structurally distinct, it shares hazard profiles with other active alkyl halides.[1]
-
Hazards: Causes severe skin burns and eye damage (H314).[1] Acute toxicity if swallowed (H302).[1][4]
-
Lachrymator: Like benzyl chloride, CMEI is a potent lachrymator.[1] All transfers must occur in a fume hood.
-
Decontamination: Spills should be treated with dilute ammonia or 10% NaOH to hydrolyze the alkyl chloride (slowly) and neutralize acidity.[1]
References
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Chalyk, B. A., et al. (2019).[1] Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. Journal of Organic Chemistry. Link
-
BenchChem. (2025). Synthesis routes of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. Link
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PubChem. (2025).[1][4][5] Compound Summary: 5-(Chloromethyl)isoxazole derivatives. National Library of Medicine. Link[1]
-
Kondrashov, E. V., et al. (2019).[1] Simple one-pot synthesis of 5-(chloromethyl)isoxazoles from aldoximes and 2,3-dichloro-1-propene. Russian Chemical Bulletin. Link
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Stepakov, A. V., et al. (2022).[1] 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides.[1] Molecules. Link
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X-ray crystallography of 5-(Chloromethyl)-3-ethylisoxazole derivatives
An In-Depth Guide to the Structural Elucidation of 5-(Chloromethyl)-3-ethylisoxazole Derivatives: A Comparative Analysis Centered on X-ray Crystallography
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built, guiding the design of more potent and selective therapeutic agents. The isoxazole scaffold is a privileged heterocycle in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The this compound core, in particular, presents a reactive handle (the chloromethyl group) for further functionalization, making its derivatives attractive for library synthesis and lead optimization.
This guide provides an in-depth comparison of analytical techniques for the structural elucidation of these derivatives, with a primary focus on the definitive method of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare the insights gained from crystallography with those from other powerful spectroscopic techniques.
The Imperative for Unambiguous Structure Determination
The journey from a synthesized compound to a potential drug candidate is paved with analytical data. While techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide crucial information about connectivity and molecular formula, they often fall short of defining the exact spatial arrangement of atoms, especially in complex molecules with multiple stereocenters or subtle conformational features. X-ray crystallography overcomes this limitation by providing a precise 3D map of electron density within a single crystal, revealing bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy.[3][4] This level of detail is critical for understanding how a molecule might interact with a biological target, such as an enzyme's active site.[5]
A Representative Synthesis Pathway
To contextualize our analytical discussion, let's consider a plausible synthesis for a representative compound: 5-(chloromethyl)-3-ethyl-isoxazole . A common and effective method for constructing the isoxazole ring is through the [3+2] cycloaddition of a nitrile oxide with an alkyne.[6]
A potential synthetic route is outlined below. The synthesis starts with the conversion of an aldoxime to a hydroximinoyl chloride, which then generates the nitrile oxide intermediate in situ for reaction with an appropriately substituted alkyne. A specific protocol for a related compound involves reacting ethyl 2-chloro-2-hydroxyiminoacetate with propargyl chloride.[7]
Caption: Synthesis workflow for this compound.
The Gold Standard: Single-Crystal X-ray Crystallography
X-ray crystallography provides irrefutable proof of a molecule's structure. However, the entire process is contingent on the first, and often most challenging, step: growing a high-quality single crystal.[8]
Experimental Protocol 1: Crystal Growth
The goal is to allow molecules to slowly and orderly arrange themselves into a well-defined crystal lattice. This requires creating a supersaturated solution from which the compound will gradually precipitate.[9]
Causality: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but have limited solubility at room or lower temperatures.[9] A mixture of solvents is often used to fine-tune solubility. Slow cooling or slow evaporation prevents rapid precipitation, which would lead to amorphous powder or poorly ordered microcrystals.[10]
Step-by-Step Methodology:
-
Purification: Ensure the compound is of the highest possible purity (>99%). Impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder. Recrystallization or column chromatography are standard purification methods.[9]
-
Solvent Screening: In small vials, test the solubility of ~5 mg of the compound in 0.5 mL of various solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, and water). Identify solvents in which the compound is sparingly soluble at room temperature but readily soluble upon heating.
-
Crystal Growth by Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethyl acetate).
-
Filter the solution through a syringe filter (0.22 µm) into a clean, dust-free vial.[9]
-
Cover the vial with a cap, but do not seal it tightly. Pierce the cap with a needle to allow for very slow evaporation of the solvent.
-
Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.
-
-
Crystal Growth by Vapor Diffusion:
-
Dissolve the compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., dichloromethane).
-
Place this vial inside a larger, sealed jar containing a more volatile "poor" solvent in which the compound is insoluble (e.g., hexane).
-
Over time, the poor solvent will slowly diffuse into the good solvent, reducing the compound's solubility and promoting crystallization.
-
Workflow: From Crystal to Structure
Once a suitable crystal (typically 0.1-0.3 mm in size) is obtained, the process of structure determination can begin.
Caption: Workflow for Single-Crystal X-ray Structure Determination.
Data Presentation: Crystallographic Parameters
A successful structure determination yields a set of crystallographic data that describes the crystal's properties and the quality of the refinement. The following is a table of hypothetical but realistic data for our representative compound.
| Parameter | Value | Significance |
| Crystal Data | ||
| Chemical formula | C₆H₈ClNO | Confirms the elemental composition of the crystallized molecule. |
| Formula weight | 159.59 | Consistent with the molecular mass. |
| Crystal system | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space group | P2₁/c | Defines the specific symmetry operations within the unit cell. |
| a, b, c (Å) | 8.51, 10.23, 9.45 | Dimensions of the unit cell. |
| β (°) | 98.5 | Angle of the unit cell for a monoclinic system. |
| V (ų) | 812.1 | Volume of the unit cell. |
| Z | 4 | Number of molecules in the unit cell. |
| Data Collection | ||
| Radiation (Å) | Mo Kα (λ = 0.71073) | The wavelength of the X-rays used for the experiment. |
| Reflections collected | 7850 | Total number of diffraction spots measured. |
| Independent reflections | 1865 | Number of unique reflections after accounting for symmetry. |
| Refinement | ||
| R1 [I > 2σ(I)] | 0.045 | A measure of the agreement between observed and calculated structure factors. |
| wR2 (all data) | 0.115 | A weighted residual factor based on all data; a key indicator of refinement quality. |
| Goodness-of-fit (S) | 1.05 | Should be close to 1 for a good model. |
Alternative and Complementary Techniques: A Comparative Overview
While X-ray crystallography is the definitive method, a combination of spectroscopic techniques is essential for initial characterization and for confirming the structure in solution.[11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the connectivity of atoms in a molecule in solution.[13][14]
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, one would expect to see a triplet and quartet for the ethyl group, a singlet for the chloromethyl protons, and a singlet for the isoxazole ring proton.[15]
-
¹³C NMR: Shows the number of unique carbon atoms. The presence of the C-Cl bond would shift the chloromethyl carbon to a characteristic chemical shift (~40-50 ppm).[16]
-
2D NMR (COSY, HSQC, HMBC): These experiments establish direct (¹J) and long-range (²⁻³J) correlations between protons and carbons, allowing for the unambiguous assembly of the molecular skeleton.
Mass Spectrometry (MS)
MS provides the molecular weight of a compound and can offer clues about its structure through fragmentation patterns.[11]
-
High-Resolution MS (HRMS): Provides a highly accurate mass, allowing for the determination of the molecular formula.
-
Isotopic Pattern: The presence of a chlorine atom is easily identified by the characteristic M+2 peak. Chlorine has two main isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in two molecular ion peaks, one at mass M and another at M+2, with a relative intensity ratio of approximately 3:1.[17][18]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.[19] For our target molecule, one would look for:
-
C=N stretching: Around 1600-1650 cm⁻¹, characteristic of the isoxazole ring.
-
C-O stretching: Within the ring, typically around 1200-1250 cm⁻¹.
-
C-H stretching: Aliphatic C-H stretches just below 3000 cm⁻¹.
-
C-Cl stretching: A strong absorption in the fingerprint region, typically between 600-800 cm⁻¹.[19]
Performance Comparison
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactions. | Unambiguous and definitive structural proof.[14] | Requires a high-quality single crystal, which can be difficult to obtain; structure is in the solid state. |
| NMR Spectroscopy | Atomic connectivity (C-H framework), stereochemical relationships in solution. | Provides detailed structural information in solution, which is often more biologically relevant.[12][13] | Does not directly provide bond lengths/angles; can be complex to interpret for large molecules. |
| Mass Spectrometry | Molecular weight, elemental formula (HRMS), presence of certain elements (isotopes). | High sensitivity, requires very little sample.[11] | Provides limited information on connectivity and no stereochemical information. |
| IR Spectroscopy | Presence of specific functional groups. | Fast, simple, and non-destructive. | Provides limited information on the overall molecular skeleton; spectra can be complex.[19] |
Conclusion: A Synergistic Approach
The structural elucidation of novel compounds like this compound derivatives is not a matter of choosing one technique over another. Rather, it is a process of synergistic data integration. NMR, MS, and IR provide the initial evidence: they confirm the molecular formula, identify the functional groups, and piece together the atomic connectivity. This builds a strong hypothesis of the molecular structure.
X-ray crystallography then serves as the ultimate arbiter. It provides the final, high-resolution, and unambiguous proof of the three-dimensional structure. This definitive picture is invaluable for computational modeling, understanding structure-activity relationships, and rationally designing the next generation of isoxazole-based therapeutics.
References
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- Lachicotte, R. J. How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. (2022). X-ray diffraction (XRD) basics and application.
- Engineered Science Publisher. (2023). A Review on Spectroscopic Techniques for Analysis of Nanomaterials and Biomaterials.
- ResearchGate. (2018). Which is the best spectroscopic method for the structure elucidation of organic molecule without the help of other method?
- Organic Chemistry Portal. Isoxazole synthesis.
- Spectroscopy Online. (2023). Halogenated Organic Compounds.
- Light, S. et al. (2017). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton.
- MDPI. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
- Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
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- BenchChem. (2025). A Comparative Guide to Spectroscopic Methods for the Structural Elucidation of Forsythoside I.
- PubMed Central. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
- University of Geneva. Guide for crystallization.
- Chemguide. mass spectra - the M+2 peak.
- MSU chemistry. Mass Spectrometry.
- Beilstein Journals. Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra.
- Journal of Chemical and Pharmaceutical Sciences. Structural elucidation of compounds using different types of spectroscopic techniques.
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A Comparative Benchmarking Guide for Novel Isoxazole Derivatives in Oncology
This guide provides a comprehensive framework for the preclinical evaluation of new isoxazole derivatives against established anticancer agents. Isoxazole-containing compounds have emerged as a promising class of small molecule inhibitors, demonstrating potential across a range of therapeutic areas, including oncology.[1][2][3][4] Their versatile scaffold allows for the development of compounds that can target various signaling pathways often dysregulated in cancer.[5][6][7]
To ascertain the therapeutic potential of these novel chemical entities, a rigorous, multi-faceted benchmarking process is essential. This document outlines a logical progression of experiments, from initial in vitro cytotoxicity screening to in vivo efficacy and pharmacokinetic profiling. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reproducible data for critical decision-making in the drug development pipeline.
Part 1: In Vitro Evaluation - Establishing Potency and Mechanism of Action
The initial phase of benchmarking focuses on in vitro assays to determine the direct cytotoxic effects of the new isoxazole derivatives on cancer cells and to begin elucidating their mechanism of action. These assays are crucial for initial high-throughput screening due to their speed, cost-effectiveness, and the wealth of information they provide on a compound's intrinsic potency.[8][9]
Assessing Cellular Cytotoxicity: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability.[10][11] Metabolically active cells possess mitochondrial dehydrogenases that convert the yellow MTT tetrazolium salt into purple formazan crystals.[12][13] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of a compound's cytotoxic or cytostatic effects.[14]
-
Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a predetermined optimal density (typically 5,000-10,000 cells/well). Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment and recovery.
-
Compound Treatment: Prepare serial dilutions of the new isoxazole derivatives (e.g., ISO-1, ISO-2) and standard-of-care drugs (e.g., Doxorubicin, Paclitaxel) in the appropriate cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) at the same concentration used for the highest drug concentration.
-
Incubation: Incubate the plates for a defined period, typically 48-72 hours, to allow the compounds to exert their effects.
-
MTT Addition: Add 10-20 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 2-4 hours at 37°C.[10][14] During this time, viable cells will metabolize the MTT into formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12] Measure the absorbance at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of a drug required to inhibit cell growth by 50%.[15] This is achieved by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for determining the IC50 of antitumor agents.
| Compound | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | HCT116 (Colon) |
| ISO-1 | 5.2 | 8.1 | 6.5 | 7.3 |
| ISO-2 | 2.8 | 4.5 | 3.1 | 3.9 |
| Doxorubicin | 0.8 | 1.2 | 1.0 | 0.9 |
| Paclitaxel | 0.05 | 0.03 | 0.08 | 0.04 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Investigating the Mechanism of Action: Western Blotting
To understand how the isoxazole derivatives are inducing cell death, it is essential to investigate their impact on key signaling pathways. Many isoxazole derivatives function as kinase inhibitors.[16][17] Western blotting is a powerful technique to detect and quantify changes in the expression and phosphorylation status of specific proteins within these pathways.[18]
-
Protein Extraction: Treat cancer cells with the IC50 concentration of the isoxazole derivatives for a specified time (e.g., 24 hours). Lyse the cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors to extract total protein.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel.[19] The proteins will be separated based on their molecular weight.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[20]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, β-actin) overnight at 4°C with gentle agitation.[21]
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[20]
-
Signal Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.[20] The intensity of the bands corresponds to the amount of the target protein.
Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival.
Part 2: In Vivo Evaluation - Efficacy in a Preclinical Model
While in vitro assays provide valuable initial data, they do not capture the complexity of a whole biological system.[22] In vivo studies are therefore a critical next step to evaluate a compound's efficacy and tolerability.[23][24] Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical oncology drug development.[25][26]
Assessing Antitumor Activity: The Xenograft Model
-
Animal Acclimatization: House immunodeficient mice (e.g., athymic nude or SCID mice) in a pathogen-free environment for at least one week before the study begins.
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, ISO-2, Standard Drug).
-
Drug Administration: Administer the compounds via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study concludes when tumors in the vehicle group reach a predetermined size or after a set duration. Euthanize the animals, and excise and weigh the tumors.
Caption: Workflow for an in vivo xenograft efficacy study.
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 1500 ± 150 | - | +2.0 |
| ISO-2 | 50 | 600 ± 80 | 60 | -3.5 |
| Paclitaxel | 10 | 450 ± 65 | 70 | -8.0 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Part 3: Pharmacokinetic (PK) Profiling
Understanding a drug's pharmacokinetic profile—its absorption, distribution, metabolism, and excretion (ADME)—is essential for translating preclinical findings to the clinic.[27] A favorable PK profile ensures that an adequate concentration of the drug reaches the tumor for a sufficient duration to exert its therapeutic effect.[28][29]
Characterizing Drug Exposure
A preliminary PK study in mice can provide key insights into a compound's oral bioavailability and plasma exposure over time.
| Compound | Dose (mg/kg, p.o.) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| ISO-1 | 50 | 850 | 2.0 | 4500 | 25 |
| ISO-2 | 50 | 1500 | 1.5 | 9800 | 48 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. p.o. = oral administration.
Conclusion and Forward Outlook
This guide has outlined a systematic approach to benchmarking novel isoxazole derivatives against established anticancer drugs. The hypothetical data presented for "ISO-2" illustrates a promising preclinical candidate, demonstrating potent in vitro cytotoxicity, evidence of on-target activity, significant in vivo tumor growth inhibition, and a favorable pharmacokinetic profile compared to "ISO-1".
The collective evidence from these foundational studies provides the necessary confidence to advance promising candidates to more complex preclinical models, such as patient-derived xenografts (PDX), and subsequent IND-enabling toxicology studies.[22] By adhering to a rigorous and logical benchmarking strategy, researchers can effectively identify and prioritize the most promising isoxazole derivatives for further development as next-generation cancer therapeutics.
References
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Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved February 11, 2026, from [Link]
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Preclinical Drug Testing Using Xenograft Models. (n.d.). Crown Bioscience. Retrieved February 11, 2026, from [Link]
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Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Applied Organometallic Chemistry. Retrieved February 11, 2026, from [Link]
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Substituted isoxazoles as potent inhibitors of p38 MAP kinase. (2001). PubMed. Retrieved February 11, 2026, from [Link]
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MTT Proliferation Assay Protocol. (2015). ResearchGate. Retrieved February 11, 2026, from [Link]
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Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (n.d.). Champions Oncology. Retrieved February 11, 2026, from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
